BE1218
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H30FNO4S2 |
|---|---|
Molecular Weight |
551.7 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2,4,6-trimethyl-N-[[4-(3-methylsulfonylphenyl)phenyl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C30H30FNO4S2/c1-21-16-22(2)30(23(3)17-21)38(35,36)32(20-27-8-5-6-11-29(27)31)19-24-12-14-25(15-13-24)26-9-7-10-28(18-26)37(4,33)34/h5-18H,19-20H2,1-4H3 |
InChI Key |
YZKNHPOMZOAMSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=C(C=C2)C3=CC(=CC=C3)S(=O)(=O)C)CC4=CC=CC=C4F)C |
Origin of Product |
United States |
Foundational & Exploratory
BE1218: A Technical Guide to its Function as a Liver X Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BE1218 is a potent and selective small molecule that functions as a liver X receptor (LXR) inverse agonist. It demonstrates high affinity for both LXRα and LXRβ isoforms, effectively suppressing the basal transcriptional activity of these nuclear receptors. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental characterization of this compound, tailored for professionals in biomedical research and drug development.
Core Function: Inverse Agonism of Liver X Receptors
This compound is characterized as a synthetic inverse agonist of both LXRα and LXRβ.[1][2][3][4][5] Unlike an antagonist, which simply blocks the action of an agonist, an inverse agonist reduces the constitutive activity of a receptor. In the context of LXRs, which exhibit a basal level of transcriptional activity even in the absence of a ligand, this compound actively represses this activity.[2] This function positions this compound as a valuable chemical probe for studying LXR biology and as a potential therapeutic agent in diseases characterized by aberrant LXR signaling, such as certain cancers and metabolic disorders.[6][7] this compound belongs to the biphenyl-3-methylsulfone class of LXR ligands.[7][8]
Quantitative Profile
The potency of this compound has been determined through cellular assays, revealing its high affinity for both LXR isoforms. The half-maximal inhibitory concentration (IC50) values are consistently reported as:
| Receptor Isoform | IC50 Value |
| LXRα | 9 nM |
| LXRβ | 7 nM |
| Table 1: Potency of this compound against LXRα and LXRβ.[1][2][4][5][9] |
Mechanism of Action: Recruitment of Corepressors
Liver X receptors function as heterodimers with the Retinoid X Receptor (RXR). This LXR-RXR complex binds to LXR response elements (LXREs) in the promoter regions of target genes.
-
Agonist Action: In the presence of an agonist (like the endogenous oxysterols), the LXR-RXR complex undergoes a conformational change that leads to the recruitment of coactivator proteins. This complex then initiates the transcription of target genes, such as those involved in cholesterol efflux (e.g., ABCA1) and lipogenesis (e.g., SREBF1).[7][10]
-
Inverse Agonist Action (this compound): this compound binds to the LXR portion of the heterodimer and induces a different conformational change. This change promotes the recruitment of corepressor proteins (e.g., NCoR, SMRT).[2] The resulting complex actively suppresses the transcription of LXR target genes.[1][2] This leads to a reduction in the expression of genes that promote fatty acid synthesis.[6][7]
Signaling Pathway Diagram
Caption: Mechanism of this compound as an LXR inverse agonist.
Experimental Protocols
The primary method used to determine the IC50 values of this compound is a cell-based cotransfection assay. Below is a detailed, representative protocol.
Cell-Based LXR Reporter Assay
Objective: To quantify the inverse agonist activity of this compound on LXRα and LXRβ.
1. Cell Culture and Transfection:
- HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
- Cells are seeded in 96-well plates.
- Using a lipid-based transfection reagent (e.g., Lipofectamine), cells are transiently cotransfected with three plasmids:
- A full-length human LXRα or LXRβ expression vector.
- An LXR-dependent reporter plasmid containing a luciferase gene downstream of a promoter with LXR response elements (e.g., pGAL4-UAS-tk-luc).
- A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
2. Compound Treatment:
- 24 hours post-transfection, the medium is replaced with DMEM containing a range of concentrations of this compound (e.g., from 1 pM to 10 µM).
- Cells are incubated with the compound for an additional 24 hours.
3. Luciferase Assay:
- The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system.
- Firefly luciferase activity (from the LXR reporter) is normalized to the Renilla luciferase activity (from the control plasmid).
4. Data Analysis:
- The normalized luciferase activity is plotted against the logarithm of the this compound concentration.
- A sigmoidal dose-response curve is fitted to the data using non-linear regression.
- The IC50 value, representing the concentration of this compound that causes 50% inhibition of the basal LXR activity, is calculated from the curve.
Experimental Workflow Diagram
Caption: Workflow for a cell-based LXR reporter assay.
Conclusion
This compound is a potent LXR inverse agonist with nanomolar efficacy against both LXRα and LXRβ. Its mechanism of action involves the recruitment of corepressors to the LXR-RXR heterodimer, leading to the suppression of target gene transcription. The well-defined potency and mechanism make this compound a critical tool for investigating the physiological and pathological roles of LXR signaling and a promising scaffold for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. What are LXR inverse agonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and structure activity relationship of the first class of LXR inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caister.com [caister.com]
BE1218: A Potent LXR Inverse Agonist for Research and Drug Discovery
An In-depth Technical Guide on the Discovery and Characterization of a Novel Liver X Receptor Modulator
Executive Summary
The Liver X Receptors (LXRs), LXRα and LXRβ, are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses. While LXR agonists have been explored for their therapeutic potential, their clinical utility has been hampered by side effects such as hepatic steatosis (fatty liver). This has spurred interest in the development of LXR inverse agonists, a class of molecules that suppress the basal activity of LXRs. This whitepaper provides a comprehensive technical overview of the discovery and characterization of BE1218, a potent LXR inverse agonist. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for the assays used in its evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the field of nuclear receptor modulation and metabolic diseases.
Introduction to Liver X Receptors (LXRs) and Inverse Agonism
LXRs function as cholesterol sensors that, upon activation by oxysterols (oxidized derivatives of cholesterol), form a heterodimer with the Retinoid X Receptor (RXR).[1][2] This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription.[2] Key LXR target genes are involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), cholesterol conversion to bile acids, and lipogenesis (e.g., SREBP-1c, FASN).[1]
While agonists activate LXRs and promote the recruitment of co-activator proteins, inverse agonists stabilize a receptor conformation that favors the recruitment of co-repressor proteins, leading to a decrease in the basal level of gene transcription. This mechanism offers a therapeutic strategy to selectively inhibit pathways that are constitutively active or pathologically upregulated, such as de novo lipogenesis in metabolic disorders.
This compound: A Novel LXR Inverse Agonist
This compound has been identified as a potent LXR inverse agonist with nanomolar efficacy against both LXR isoforms.[2][3] Its discovery represents a significant advancement in the development of selective LXR modulators with therapeutic potential.
Quantitative Data
The primary in vitro characterization of this compound has focused on its ability to inhibit the constitutive activity of LXRα and LXRβ. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Parameter | LXRα | LXRβ | Reference |
| IC50 | 9 nM | 7 nM | [2][3] |
Table 1: In Vitro Potency of this compound
Experimental Protocols
The following sections detail the methodologies typically employed in the discovery and characterization of LXR inverse agonists like this compound. While the specific details for this compound's characterization are proprietary to the discovering entity, these protocols represent the standard and widely accepted assays in the field.
LXRα and LXRβ Co-transfection Luciferase Reporter Assay
This assay is the gold standard for determining the functional activity of LXR modulators. It measures the ability of a compound to affect the transcriptional activity of LXR on a target gene promoter.
Principle: HEK293T cells are transiently co-transfected with plasmids encoding the LXRα or LXRβ ligand-binding domain fused to the GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence. In the presence of an inverse agonist, the basal luciferase expression is reduced.
Protocol:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well.
-
After 24 hours, cells are co-transfected with the appropriate LXR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
-
Compound Treatment:
-
24 hours post-transfection, the medium is replaced with DMEM containing the test compound (this compound) at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
-
Luciferase Assay:
-
After 16-24 hours of incubation with the compound, the cells are lysed.
-
The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.
-
Data is normalized to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency.
-
IC50 values are calculated by plotting the percentage of inhibition of luciferase activity against the log concentration of the compound.
-
Quantitative Real-Time PCR (qPCR) for LXR Target Gene Expression
qPCR is used to assess the effect of an LXR inverse agonist on the mRNA expression levels of endogenous LXR target genes, such as Fatty Acid Synthase (FASN).
Principle: This technique quantifies the amount of a specific mRNA in a sample. For an LXR inverse agonist, a decrease in the mRNA levels of a target gene like FASN would be expected.
Protocol:
-
Cell Culture and Treatment:
-
A relevant cell line (e.g., HepG2, a human liver cancer cell line) is cultured to an appropriate confluency.
-
Cells are treated with the test compound (this compound) at various concentrations for a specified period (e.g., 24 hours).
-
-
RNA Isolation and cDNA Synthesis:
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
The concentration and purity of the RNA are determined using a spectrophotometer.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.
-
-
qPCR Reaction:
-
The qPCR reaction is set up using the synthesized cDNA, gene-specific primers for the target gene (e.g., FASN) and a housekeeping gene (e.g., GAPDH for normalization), and a SYBR Green or TaqMan-based qPCR master mix.
-
The reaction is performed in a real-time PCR cycler.
-
-
Data Analysis:
-
The relative expression of the target gene is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Signaling Pathways and Experimental Workflows
Visual representations of the LXR signaling pathway, the discovery workflow for an LXR inverse agonist, and the logical relationship of its effects are provided below.
Caption: LXR Signaling Pathway with an Inverse Agonist.
Caption: Discovery Workflow for an LXR Inverse Agonist.
Caption: Logical Flow of this compound's Molecular Effect.
Conclusion and Future Directions
This compound represents a promising new tool for investigating the physiological and pathological roles of LXR. Its high potency and inverse agonist activity make it a valuable pharmacological probe. Further studies are warranted to evaluate its in vivo efficacy and safety profile in animal models of metabolic diseases, such as non-alcoholic steatohepatitis (NASH) and atherosclerosis. The detailed characterization of this compound and similar molecules will undoubtedly contribute to a deeper understanding of LXR biology and may pave the way for novel therapeutic interventions for a range of metabolic and inflammatory disorders.
References
BE1218: A Technical Guide to a Potent LXR Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BE1218 is a potent small molecule inhibitor of the Liver X Receptors (LXR), LXRα and LXRβ. It functions as an inverse agonist, a class of ligands that reduce the basal activity of a receptor, thereby suppressing its constitutive signaling. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, based on publicly available data. It is intended to serve as a valuable resource for researchers in metabolic diseases, oncology, and immunology who are interested in utilizing this compound as a chemical probe to investigate LXR biology or as a starting point for drug discovery programs.
Physicochemical and Pharmacological Properties
This compound exhibits high potency in inhibiting both LXR isoforms, making it a valuable tool for studying LXR-mediated physiological and pathological processes. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₀FNO₄S₂ | [1] |
| Molecular Weight | 551.69 g/mol | [1] |
| Purity | 99.86% | [1] |
| IC₅₀ for LXRα | 9 nM | [2] |
| IC₅₀ for LXRβ | 7 nM | [2] |
Synthesis of this compound
Disclaimer: The detailed experimental protocol for the synthesis of this compound is described in the primary scientific literature, specifically in the publication "Synthesis and structure activity relationship of the first class of LXR inverse agonists" in the journal Bioorganic Chemistry (2022).[1] Despite extensive searches, the full text of this article was not publicly accessible. Therefore, a detailed, step-by-step synthesis protocol cannot be provided in this guide.
Based on the chemical structure of this compound and general principles of medicinal chemistry, its synthesis likely involves a multi-step organic synthesis approach. Key steps would likely include the formation of the central sulfonamide linkage and the coupling of the substituted aromatic and heterocyclic moieties. Researchers seeking to synthesize this compound are strongly encouraged to consult the primary publication for the precise reaction conditions, reagents, and purification methods.
Characterization of this compound
Disclaimer: As with the synthesis protocol, the detailed experimental conditions for the characterization of this compound are contained within the aforementioned primary publication, which was not accessible. The following descriptions are based on standard analytical techniques used for the structural elucidation and purity assessment of small molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural characterization of organic molecules. For this compound, a comprehensive NMR analysis would include:
-
¹H NMR: To determine the number and chemical environment of protons, providing information on the aromatic, aliphatic, and heterocyclic regions of the molecule.
-
¹³C NMR: To identify the number and types of carbon atoms present in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of this compound. The measured mass-to-charge ratio (m/z) would be compared to the calculated exact mass of the molecular formula C₃₀H₃₀FNO₄S₂ to confirm its identity with high accuracy.
Purity Analysis
The purity of the synthesized this compound would be assessed using High-Performance Liquid Chromatography (HPLC). A high purity level, such as the reported 99.86%, is crucial for obtaining reliable and reproducible results in biological assays.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by acting as an inverse agonist of the Liver X Receptors. LXRs are nuclear receptors that form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes. In their basal state, LXRs can be bound by co-repressor proteins, which suppress gene transcription. The binding of an inverse agonist like this compound stabilizes this co-repressor complex, leading to a further decrease in the transcription of LXR target genes.
A key pathway regulated by LXRs is the de novo lipogenesis pathway, which is controlled by the master transcriptional regulator, Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). By suppressing LXR activity, this compound is expected to downregulate the expression of SREBP-1c and its downstream target genes, including Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase-1 (SCD1), which are critical enzymes in fatty acid and triglyceride synthesis.
Caption: LXR inverse agonist this compound signaling pathway.
Experimental Protocols
As the primary literature detailing the specific experimental protocols for this compound was not accessible, this section provides generalized protocols for key assays relevant to the characterization of an LXR inverse agonist.
LXR Co-transfection Reporter Assay
This assay is used to determine the functional activity of a compound on LXRα and LXRβ.
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are seeded in 96-well plates and transfected with expression plasmids for full-length human LXRα or LXRβ, a Gal4-responsive luciferase reporter plasmid, and a β-galactosidase expression plasmid for normalization.
-
Compound Treatment: After 24 hours, the medium is replaced with a medium containing various concentrations of this compound or a vehicle control.
-
Luciferase Assay: After another 24 hours, cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is measured for normalization.
-
Data Analysis: The IC₅₀ values are calculated from the dose-response curves.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This assay is used to measure the effect of this compound on the expression of LXR target genes.
-
Cell Culture and Treatment: A relevant cell line (e.g., HepG2 human hepatoma cells) is cultured and treated with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its concentration and purity are determined. First-strand cDNA is synthesized from the RNA using a reverse transcriptase.
-
qPCR: qPCR is performed using gene-specific primers for SREBP-1c, FASN, SCD1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Conclusion
This compound is a valuable chemical tool for the study of Liver X Receptor biology. Its high potency as an inverse agonist for both LXRα and LXRβ allows for the effective suppression of LXR-mediated gene transcription, particularly in the context of de novo lipogenesis. While detailed, step-by-step protocols for its synthesis and characterization are proprietary to the original researchers, this guide provides a comprehensive overview of its known properties and the standard methodologies used for its evaluation. Further investigation into the therapeutic potential of this compound and its analogs is warranted in various disease models.
References
BE1218: A Potent LXR Inverse Agonist - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target binding affinity and mechanism of action of BE1218, a potent inverse agonist of the Liver X Receptors (LXR). The information presented herein is intended to support research and development efforts in metabolic diseases, oncology, and beyond.
Introduction to this compound and Liver X Receptors (LXRs)
This compound is a small molecule that functions as a high-affinity inverse agonist for both Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ).[1] LXRs are nuclear receptors that play a pivotal role in the transcriptional regulation of genes involved in cholesterol homeostasis, lipid metabolism, and inflammation.[2] They form heterodimers with the Retinoid X Receptor (RXR) and, upon activation by endogenous oxysterols, recruit coactivators to stimulate the expression of target genes.
In contrast to agonists, LXR inverse agonists like this compound bind to the LXR-RXR heterodimer and promote the recruitment of corepressor proteins.[3] This action actively suppresses the basal transcriptional activity of the receptor, leading to the downregulation of LXR target genes. This mechanism is of significant therapeutic interest, as the activation of LXR, while beneficial for reverse cholesterol transport, can also lead to undesired lipogenesis and hepatic steatosis.
Target Binding Affinity of this compound
The binding affinity of this compound for LXRα and LXRβ has been quantified, demonstrating its potent inhibitory action. The half-maximal inhibitory concentration (IC50) values, determined through a co-regulator recruitment assay, are summarized in the table below.[1]
| Target | IC50 (nM) |
| Liver X Receptor α (LXRα) | 9 |
| Liver X Receptor β (LXRβ) | 7 |
Table 1: Binding Affinity of this compound for LXR Isoforms.[1]
Mechanism of Action: LXR Inverse Agonism
The primary mechanism of action for this compound is the stabilization of a receptor conformation that preferentially binds to corepressor proteins, such as the Nuclear Receptor Corepressor (NCoR).[2][3][4] In the unliganded state, LXRs can associate with corepressors to repress gene transcription.[4] While agonists cause the dissociation of these corepressors and the recruitment of coactivators, inverse agonists like this compound enhance the interaction with corepressors, leading to a robust and sustained repression of gene expression.[3]
The downstream effect of this corepressor recruitment is the silencing of key genes involved in de novo lipogenesis.[3] Notably, the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and its target genes, including Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase 1 (SCD1), is significantly suppressed.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Partial Agonism of Liver X Receptor α Is Related to Differential Corepressor Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
BE1218: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
BE1218 is a potent synthetic molecule identified as a dual inverse agonist of Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ). As a member of the nuclear receptor superfamily, LXRs are critical regulators of cholesterol homeostasis, lipid metabolism, and inflammatory responses. By acting as an inverse agonist, this compound suppresses the basal transcriptional activity of LXRs, offering a unique mechanism for modulating cellular signaling pathways. This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by this compound, with a focus on the PI3K/Akt, MAPK/ERK, and mTOR pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action.
Core Activity of this compound
This compound exhibits high-potency inverse agonist activity against both LXR isoforms. The half-maximal inhibitory concentrations (IC50) have been determined as follows:
| Target | IC50 Value |
| LXRα | 9 nM[1][2][3] |
| LXRβ | 7 nM[1][2][3] |
This potent activity makes this compound a valuable tool for investigating the physiological and pathological roles of LXR signaling.
Downstream Signaling Pathways of this compound
As an LXR inverse agonist, this compound's effects on downstream signaling are primarily mediated through its modulation of LXR-dependent gene transcription and subsequent protein activity. The following sections detail the impact of this compound on key signaling cascades.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. LXR activation is known to inhibit this pathway. As an inverse agonist, this compound is expected to relieve this inhibition, although the precise effects can be complex and context-dependent.
One of the key mechanisms by which LXR activation inhibits PI3K/Akt signaling is through the transcriptional upregulation of the tumor suppressor gene, Phosphatase and Tensin Homolog (PTEN). PTEN is a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K, thereby antagonizing the PI3K/Akt pathway.
Caption: Workflow for analyzing the effect of this compound on ERK phosphorylation via Western Blot.
mTOR Signaling Pathway
The mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, metabolism, and autophagy. The relationship between LXR and mTOR signaling is intricate. Some studies suggest that LXRα can be a downstream effector of the mTOR complex 1 (mTORC1) substrate, S6 Kinase 1 (S6K1). Therefore, by acting as an inverse agonist on LXR, this compound could potentially modulate the feedback loops within the mTOR pathway.
Signaling Cascade of the mTOR Pathway and Potential LXR Crosstalk
Caption: The mTOR signaling pathway with a potential regulatory link from S6K1 to LXRα.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of this compound's effects on downstream signaling pathways. Below are representative protocols for key experiments.
Western Blotting for Phosphorylated Proteins (p-Akt, p-ERK)
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, HepG2) at a suitable density and allow them to adhere overnight. Serum-starve the cells for 16-24 hours before treatment with various concentrations of this compound for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Luciferase Reporter Assay for LXR Transcriptional Activity
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 24-well plate with an LXR-responsive element (LXRE)-luciferase reporter plasmid, a β-galactosidase expression vector (for normalization), and an LXR expression vector.
-
Compound Treatment: After 24 hours of transfection, treat the cells with this compound at various concentrations for another 24 hours.
-
Cell Lysis and Assay: Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.
-
Normalization: Measure the β-galactosidase activity of the cell lysates to normalize the luciferase activity for transfection efficiency.
-
Data Analysis: Express the results as relative luciferase units (RLU) and calculate the IC50 value for this compound's inverse agonist activity.
Kinase Activity Assay
-
Kinase Reaction: Set up a kinase reaction mixture containing the purified active kinase (e.g., Akt1, ERK2), its specific substrate, and ATP in a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a known inhibitor (as a positive control) to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using commercially available kinase assay kits that employ a luminescence-based detection method.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value of this compound for the specific kinase.
Conclusion
This compound is a potent LXR inverse agonist that modulates key downstream signaling pathways, including PI3K/Akt, MAPK/ERK, and mTOR. Its ability to influence these pathways highlights its potential as a valuable research tool and a starting point for the development of novel therapeutics targeting a range of diseases, including metabolic disorders and cancer. The experimental protocols provided in this guide offer a framework for the detailed investigation of this compound's mechanism of action and its effects on cellular function. Further research is warranted to fully elucidate the complex interplay between this compound, LXR, and these critical signaling networks.
References
- 1. Inhibition of ERK1/2 and Activation of Liver X Receptor Synergistically Induce Macrophage ABCA1 Expression and Cholesterol Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Akt/mTOR and AMPK signaling pathways are responsible for liver X receptor agonist GW3965-enhanced gefitinib sensitivity in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
BE1218: A Novel Liver X Receptor Inverse Agonist with Potential Implications in Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
BE1218 has been identified as a potent inverse agonist of the Liver X Receptors (LXR), specifically targeting both LXRα and LXRβ isoforms with high affinity. With IC50 values of 9 nM for LXRα and 7 nM for LXRβ, this small molecule presents a valuable tool for investigating the therapeutic potential of LXR modulation.[1][2] While the primary research area for this compound has been in oncology, its action on LXRs, key regulators of lipid homeostasis, suggests a potential, yet largely unexplored, role in lipid metabolism.[3] This technical guide provides a foundational overview of this compound, its mechanism of action, and the theoretical implications for lipid metabolism, drawing from the established functions of Liver X Receptors.
Introduction to this compound
This compound is a synthetic small molecule characterized as a potent and selective inverse agonist of both LXRα and LXRβ.[1][2] Inverse agonism implies that this compound not only blocks the binding of activating ligands but also reduces the basal, constitutive activity of the receptor. This mechanism offers a distinct approach to modulating LXR signaling compared to neutral antagonists.
Table 1: Chemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₀FNO₄S₂ | [3] |
| Molecular Weight | 551.69 g/mol | [3] |
| Target(s) | Liver X Receptor α (LXRα), Liver X Receptor β (LXRβ) | [1][2] |
| Activity | Inverse Agonist | [1][2] |
| IC50 (LXRα) | 9 nM | [1][2] |
| IC50 (LXRβ) | 7 nM | [1][2] |
| Primary Research Area | Cancer | [3] |
The Role of Liver X Receptors in Lipid Metabolism
Liver X Receptors are nuclear receptors that play a pivotal role in the transcriptional regulation of genes involved in cholesterol, fatty acid, and glucose metabolism. They form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of their target genes.
Key functions of LXRs in lipid metabolism include:
-
Reverse Cholesterol Transport: LXRs are master regulators of reverse cholesterol transport, the process by which excess cholesterol from peripheral tissues is returned to the liver for excretion. They induce the expression of genes such as ABCA1 and ABCG1, which encode for cholesterol efflux transporters.
-
Fatty Acid Synthesis: LXRs stimulate de novo lipogenesis (fatty acid synthesis) in the liver by upregulating the expression of key lipogenic genes, including Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), Fatty Acid Synthase (FASN), and Acetyl-CoA Carboxylase (ACC).[4]
-
Triglyceride Metabolism: Through the induction of SREBP-1c, LXRs also influence the synthesis of triglycerides.
Theoretical Role of this compound in Lipid Metabolism
As an LXR inverse agonist, this compound is expected to suppress the expression of LXR target genes. This leads to a set of theoretical effects on lipid metabolism that are largely opposite to those of LXR agonists.
Potential Effects of this compound on Lipid Metabolism:
-
Inhibition of Reverse Cholesterol Transport: By repressing the expression of ABCA1 and ABCG1, this compound could potentially hinder the efflux of cholesterol from cells, including macrophages in the arterial wall.
-
Suppression of Hepatic Lipogenesis: this compound may downregulate the expression of SREBP-1c and its downstream targets (FASN, ACC), leading to a reduction in fatty acid and triglyceride synthesis in the liver. This could theoretically be beneficial in conditions characterized by excessive lipogenesis, such as non-alcoholic fatty liver disease (NAFLD).
Experimental Protocols
While specific experimental data on the effects of this compound on lipid metabolism are not yet widely published, researchers can utilize established methodologies to investigate its potential role.
Suggested Experimental Approaches:
-
In Vitro Cell-Based Assays:
-
Gene Expression Analysis: Treat relevant cell lines (e.g., hepatocytes, macrophages) with this compound and measure the mRNA and protein levels of key LXR target genes involved in lipid metabolism (ABCA1, ABCG1, SREBP-1c, FASN) using qPCR and Western blotting.
-
Cholesterol Efflux Assay: Assess the ability of this compound to modulate cholesterol efflux from macrophage foam cells to HDL acceptors.
-
De Novo Lipogenesis Assay: Quantify the rate of fatty acid synthesis in hepatocytes treated with this compound using radiolabeled precursors such as [¹⁴C]-acetate.
-
-
In Vivo Animal Studies:
-
Lipid Profile Analysis: Administer this compound to animal models of dyslipidemia or metabolic syndrome and measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Hepatic Steatosis Assessment: Evaluate the effect of this compound on liver fat accumulation in models of NAFLD through histological analysis (Oil Red O staining) and measurement of hepatic triglyceride content.
-
Gene Expression in Liver and Other Tissues: Analyze the expression of LXR target genes in the liver, adipose tissue, and small intestine of this compound-treated animals.
-
Signaling Pathways and Visualizations
The proposed mechanism of action for this compound involves the direct inhibition of the LXR signaling pathway.
Caption: Proposed inhibitory mechanism of this compound on the LXR signaling pathway.
Future Directions and Conclusion
This compound represents a potent chemical probe for dissecting the physiological and pathophysiological roles of LXR signaling. While its primary application has been explored in the context of cancer, its inverse agonist activity on LXRs warrants a thorough investigation into its effects on lipid metabolism. Future studies should focus on elucidating the precise impact of this compound on cholesterol homeostasis, hepatic lipogenesis, and its potential therapeutic utility in metabolic disorders. The detailed experimental approaches outlined in this guide provide a roadmap for researchers to explore this promising avenue of investigation. The development of LXR inverse agonists like this compound may offer novel therapeutic strategies for metabolic diseases where suppression of LXR activity is desired.
References
BE1218: An In-Depth Technical Guide to its Role in Cholesterol Homeostasis via Liver X Receptor (LXR) Inverse Agonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of BE1218, a potent synthetic ligand that modulates cholesterol homeostasis. Contrary to initial hypotheses targeting the SREBP pathway directly, this compound functions as a high-affinity inverse agonist of the Liver X Receptors (LXRα and LXRβ). This document elucidates the mechanism of action of this compound, detailing its interaction with LXRs and the subsequent downstream effects on key genes involved in cholesterol synthesis, uptake, and efflux. Detailed experimental protocols for assays relevant to the characterization of LXR inverse agonists are provided, alongside structured data presentation and signaling pathway diagrams to facilitate a deeper understanding of this compound's role in cellular lipid regulation.
Introduction: The Central Role of Liver X Receptors in Cholesterol Homeostasis
Cellular cholesterol homeostasis is a tightly regulated process balancing cholesterol acquisition, through synthesis and uptake, with cholesterol removal, primarily via efflux. The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that function as critical sensors of cellular cholesterol levels.[1] Upon activation by oxysterols, which are oxidized derivatives of cholesterol, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[2]
LXR activation orchestrates a multifaceted response to high cellular cholesterol. Key actions include:
-
Promoting Cholesterol Efflux: Upregulation of ATP-binding cassette (ABC) transporters, ABCA1 and ABCG1, which facilitate the transport of cholesterol and phospholipids out of cells to high-density lipoprotein (HDL).[3]
-
Regulating Fatty Acid Synthesis: Induction of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of genes involved in fatty acid synthesis.[4]
-
Influencing LDL Cholesterol Levels: Post-transcriptional downregulation of the Low-Density Lipoprotein Receptor (LDLR) through the induction of the E3 ubiquitin ligase, Inducible Degrader of the LDLR (IDOL).[3]
Given their central role, LXRs have emerged as attractive therapeutic targets for metabolic diseases.
This compound: A Potent LXR Inverse Agonist
This compound is a small molecule identified as a potent inverse agonist of both LXRα and LXRβ. Inverse agonists are ligands that bind to a receptor and reduce its basal, or constitutive, activity. This is in contrast to neutral antagonists, which simply block the binding of an agonist, and agonists, which activate the receptor.
Binding Affinity
This compound exhibits high affinity for both LXR isoforms, with reported half-maximal inhibitory concentration (IC50) values in the low nanomolar range.
| Parameter | LXRα | LXRβ | Reference |
| IC50 | 9 nM | 7 nM | [1] |
Mechanism of Action of this compound
The mechanism of action of this compound as an LXR inverse agonist involves the recruitment of co-repressor proteins to the LXR/RXR heterodimer on the DNA. In the absence of a ligand, or in the presence of an inverse agonist, LXRs can be associated with co-repressor complexes (containing proteins like NCoR and SMRT), which suppress the transcription of target genes. When an agonist binds, it induces a conformational change that leads to the dissociation of co-repressors and the recruitment of co-activator proteins, initiating gene transcription.[5] this compound, by stabilizing the LXR conformation that favors co-repressor binding, actively represses the transcription of LXR target genes.
Impact of this compound on Cholesterol Homeostasis
By suppressing the transcription of LXR target genes, this compound is expected to have a significant impact on multiple aspects of cholesterol and lipid metabolism.
Downregulation of Lipogenesis
A key consequence of LXR inverse agonism is the suppression of SREBF1 (encoding SREBP-1c) and its downstream target, FASN (Fatty Acid Synthase). This leads to a reduction in de novo lipogenesis, a therapeutically desirable effect, particularly in the context of non-alcoholic fatty liver disease (NAFLD).
Potential Increase in LDLR Levels
LXR activation upregulates IDOL, which targets the LDLR for degradation. By suppressing IDOL expression, this compound may lead to an increase in LDLR protein levels at the cell surface. This would enhance the clearance of LDL cholesterol from the circulation, a primary goal in the management of hypercholesterolemia.
Reduced Cholesterol Efflux
The suppression of ABCA1 and ABCG1 gene expression by an LXR inverse agonist would be expected to decrease the efflux of cholesterol from cells, particularly from macrophages. While this effect might seem counterintuitive for an anti-atherosclerotic agent, the overall impact on lipid profiles and disease progression is a subject of ongoing research.
The following diagram illustrates the anticipated effects of this compound on the cholesterol homeostasis signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of LXR inverse agonists like this compound.
LXR Co-repressor Recruitment Assay (FRET-based)
This assay measures the ability of a compound to promote the interaction between the LXR ligand-binding domain (LBD) and a co-repressor peptide.
Principle: Förster Resonance Energy Transfer (FRET) is used to detect the proximity of two fluorescently labeled molecules. The LXR LBD is fused to a donor fluorophore (e.g., terbium cryptate), and a peptide corresponding to the nuclear receptor interaction domain of a co-repressor (e.g., NCoR) is labeled with an acceptor fluorophore (e.g., d2). When the inverse agonist promotes the interaction, the fluorophores are brought into close proximity, resulting in a FRET signal.
Protocol:
-
Reagents:
-
Purified, recombinant LXRα or LXRβ LBD fused to a donor fluorophore.
-
Synthetic co-repressor peptide (e.g., from NCoR) labeled with an acceptor fluorophore.
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 50 mM KCl, 0.1% BSA).
-
This compound and control compounds (agonist and antagonist) serially diluted in DMSO.
-
-
Procedure:
-
In a 384-well microplate, add the LXR-LBD and co-repressor peptide to the assay buffer.
-
Add the test compounds at various concentrations.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the ratio of acceptor to donor emission.
-
Plot the FRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for co-repressor recruitment.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This method quantifies the effect of this compound on the mRNA levels of LXR target genes in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HepG2 human hepatoma cells, or primary macrophages) in appropriate media.
-
Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA).
-
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA, gene-specific primers for target genes (SREBF1, FASN, IDOL, ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.
-
Cholesterol Efflux Assay
This assay measures the capacity of cells to efflux cholesterol to an acceptor, such as apolipoprotein A-I (ApoA-I) or HDL.
Protocol:
-
Cell Labeling:
-
Plate cells (e.g., macrophages) in a multi-well plate.
-
Label the cellular cholesterol pool by incubating the cells with a medium containing [3H]-cholesterol for 24-48 hours.
-
-
Equilibration and Treatment:
-
Wash the cells to remove excess unincorporated [3H]-cholesterol.
-
Incubate the cells in a serum-free medium containing this compound or vehicle control for 18-24 hours to allow for equilibration of the labeled cholesterol and for the compound to exert its effect on gene expression.
-
-
Efflux:
-
Replace the medium with a fresh serum-free medium containing a cholesterol acceptor (e.g., 10 µg/mL ApoA-I).
-
Incubate for a defined period (e.g., 4-6 hours).
-
-
Quantification:
-
Collect the medium (containing the effluxed cholesterol).
-
Lyse the cells to collect the remaining intracellular cholesterol.
-
Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of cholesterol efflux as: (radioactivity in medium) / (radioactivity in medium + radioactivity in cell lysate) x 100%.
-
Conclusion
This compound represents a potent tool for investigating the role of LXR in cholesterol homeostasis and holds potential as a therapeutic agent. Its mechanism as an LXR inverse agonist allows for the targeted suppression of LXR-driven lipogenesis, a key advantage over LXR agonists which often lead to undesirable increases in fatty acid synthesis. The potential for this compound to indirectly increase LDLR levels via the suppression of IDOL presents an attractive avenue for lowering LDL cholesterol. Further research, including detailed in vivo studies, is necessary to fully elucidate the therapeutic potential and the complete physiological consequences of LXR inverse agonism with this compound. This guide provides a foundational understanding of this compound's mechanism and the experimental approaches required for its continued investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. uh-ir.tdl.org [uh-ir.tdl.org]
- 4. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
Subject: BE1218 - Comprehensive Analysis of its Role in Cancer Cell Proliferation
To: Researchers, Scientists, and Drug Development Professionals
Executive Summary
A comprehensive search of publicly available scientific literature and databases has yielded no specific information on a compound or entity designated "BE1218" in the context of cancer cell proliferation. This suggests that "this compound" may be an internal, pre-clinical designation, a code name not yet disclosed in public research, or a potential misnomer.
Consequently, this document cannot provide a direct analysis of "this compound." However, to fulfill the core requirements of the user request for an in-depth technical guide on a molecule involved in cancer cell proliferation, we will proceed by presenting a detailed whitepaper on a well-characterized inhibitor of a critical cancer signaling pathway.
For this purpose, we will focus on a representative MEK inhibitor , a class of drugs that targets the MAPK/ERK pathway, which is frequently dysregulated in various cancers and is a pivotal driver of cell proliferation. The following sections will provide the kind of in-depth analysis, data presentation, experimental protocols, and visualizations you requested, using a well-documented, exemplary MEK inhibitor as the subject. This will serve as a template for the type of technical guide that could be produced for "this compound" should information become publicly available.
Introduction to MEK Inhibitors and the MAPK/ERK Pathway in Cancer
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that relays extracellular signals to the cell nucleus, thereby regulating a wide array of cellular processes including proliferation, differentiation, survival, and angiogenesis. The core of this pathway consists of a series of protein kinases: RAS, RAF, MEK (also known as MAP2K), and ERK (also known as MAPK).
In many cancers, mutations in genes such as BRAF and RAS lead to constitutive activation of this pathway, resulting in uncontrolled cell proliferation. MEK1 and MEK2 are dual-specificity protein kinases that act as a central node in this cascade by phosphorylating and activating ERK1 and ERK2. The inhibition of MEK is therefore a key therapeutic strategy to block this oncogenic signaling.
Quantitative Data on MEK Inhibitor Activity
The efficacy of MEK inhibitors is typically quantified through various in vitro and in vivo assays. The data presented below is a representative summary of the kind of quantitative information available for a typical MEK inhibitor.
| Assay Type | Cell Line | Genetic Background | IC50 / EC50 (nM) | Effect |
| Cell Viability (MTT/CellTiter-Glo) | A375 | BRAF V600E (Melanoma) | 5 - 15 | Inhibition of cell proliferation |
| Cell Viability (MTT/CellTiter-Glo) | HT-29 | BRAF V600E (Colon) | 10 - 25 | Inhibition of cell proliferation |
| Cell Viability (MTT/CellTiter-Glo) | HCT116 | KRAS G13D (Colon) | 50 - 150 | Inhibition of cell proliferation |
| Target Engagement (p-ERK ELISA) | A375 | BRAF V600E (Melanoma) | 1 - 10 | Reduction of ERK phosphorylation |
| Target Engagement (p-ERK ELISA) | HCT116 | KRAS G13D (Colon) | 20 - 60 | Reduction of ERK phosphorylation |
| In Vivo Tumor Growth Inhibition | A375 Xenograft | BRAF V600E (Melanoma) | 1-5 mg/kg | >70% Tumor Growth Inhibition |
| In Vivo Tumor Growth Inhibition | HCT116 Xenograft | KRAS G13D (Colon) | 5-10 mg/kg | >50% Tumor Growth Inhibition |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the methodology to determine the effect of a MEK inhibitor on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A375)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MEK inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the MEK inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for Phospho-ERK
This protocol describes the detection of phosphorylated ERK (p-ERK) to confirm target engagement by the MEK inhibitor.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
MEK inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the MEK inhibitor at various concentrations for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody (e.g., anti-p-ERK1/2, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.
Visualizations of Signaling Pathways and Workflows
The MAPK/ERK Signaling Pathway and Point of MEK Inhibition```dot
Caption: A typical workflow for determining the IC50 value of a compound.
Methodological & Application
BE1218 In Vitro Assay Protocol: A Comprehensive Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
BE1218 is a potent and selective inverse agonist of the Liver X Receptors (LXRs), LXRα and LXRβ.[1] LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, lipid, and glucose metabolism, as well as inflammation.[2][3] As key regulators of these pathways, LXRs have emerged as promising therapeutic targets for a range of metabolic and inflammatory diseases. This compound, by virtue of its inverse agonist activity, offers a valuable tool for investigating the therapeutic potential of LXR inhibition. This document provides detailed protocols for the in vitro characterization of this compound, including its activity, potency, and effects on target gene expression and cell viability.
Data Presentation
The following tables summarize the key in vitro data for this compound.
Table 1: this compound Potency
| Target | IC50 (nM) |
| LXRα | 9 |
| LXRβ | 7 |
Data sourced from publicly available information.[1]
Table 2: this compound Compound Details
| Parameter | Value |
| CAS Number | 2893967-40-1 |
| Molecular Formula | C30H30FNO4S2 |
| Molecular Weight | 551.69 g/mol |
Data sourced from publicly available information.
Signaling Pathway
The Liver X Receptors (LXRs) are ligand-activated transcription factors that form a heterodimer with the Retinoid X Receptor (RXR). In the absence of an agonist, the LXR/RXR heterodimer is bound to LXR response elements (LXREs) on the DNA and is associated with co-repressor proteins, which suppress gene transcription.[4][5] Upon binding of an agonist, a conformational change occurs, leading to the dissociation of co-repressors and recruitment of co-activators, which initiates the transcription of target genes. These genes are involved in cholesterol efflux (e.g., ABCA1, ABCG1), fatty acid synthesis (e.g., SREBP-1c, FAS), and inflammatory responses.[2][3][6]
An inverse agonist like this compound binds to LXR and stabilizes the receptor in a conformation that enhances the recruitment of co-repressors, thereby actively repressing the basal transcriptional activity of LXR target genes.[2]
Caption: LXR Signaling Pathway and the Mechanism of Action of this compound.
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro screening and characterization of this compound.
Caption: General Experimental Workflow for In Vitro Characterization of this compound.
Experimental Protocols
LXRα and LXRβ Luciferase Reporter Gene Assay
This assay is designed to measure the inverse agonist activity of this compound on LXRα and LXRβ by quantifying the repression of luciferase reporter gene expression.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Expression vectors for full-length human LXRα or LXRβ
-
An LXR-responsive luciferase reporter vector (e.g., containing multiple LXREs upstream of a minimal promoter driving firefly luciferase)
-
A control vector for normalization (e.g., Renilla luciferase)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound
-
LXR agonist (e.g., T0901317, for control)
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 1-2 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex according to the manufacturer's instructions. A typical mix per well includes the LXR expression vector, the LXRE-luciferase reporter vector, and the Renilla luciferase control vector.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. A typical concentration range would be from 1 pM to 10 µM.
-
Include a vehicle control (e.g., DMSO) and a positive control with a known LXR agonist.
-
After the 24-hour transfection period, remove the medium and add 100 µL of the medium containing the different concentrations of this compound or control compounds to the respective wells.
-
To determine inverse agonist activity, treat cells with this compound in the presence of a low concentration of an LXR agonist (e.g., EC20 concentration).
-
-
Incubation: Incubate the plates for an additional 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Remove the medium and lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Plot the normalized luciferase activity against the log concentration of this compound.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cell Viability/Cytotoxicity Assay (CCK-8 Assay)
This assay is used to assess the effect of this compound on the viability and proliferation of cells.
Materials:
-
Cell line of interest (e.g., HepG2, THP-1)
-
Cell culture medium
-
This compound
-
96-well tissue culture plates
-
Cell Counting Kit-8 (CCK-8) or similar reagent (e.g., MTT, MTS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[7][8] Incubate for 24 hours to allow for cell attachment.[7][8]
-
Compound Treatment:
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[9]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[7][8]
-
Incubation with CCK-8: Incubate the plate for 1-4 hours at 37°C.[7][8]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[7][8]
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Express the results as a percentage of the vehicle-treated control.
-
Plot cell viability against the log concentration of this compound to determine any cytotoxic effects.
-
Quantitative Real-Time PCR (qPCR) for LXR Target Gene Expression
This protocol is for measuring the effect of this compound on the mRNA expression levels of LXR target genes.
Materials:
-
Cell line of interest (e.g., HepG2 macrophages)
-
6-well tissue culture plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for LXR target genes (e.g., ABCA1, SREBP-1c, FAS) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity (e.g., using a NanoDrop spectrophotometer).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the gene of interest, and qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the 2^-ΔΔCt method.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of the LXR inverse agonist this compound. These assays will enable researchers to determine its potency, assess its effects on cell viability, and quantify its impact on the expression of key LXR target genes. The data generated from these studies will be invaluable for advancing our understanding of the therapeutic potential of LXR inverse agonism.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Expression of SREBP-1c Requires SREBP-2-mediated Generation of a Sterol Ligand for LXR in Livers of Mice | eLife [elifesciences.org]
- 7. apexbt.com [apexbt.com]
- 8. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 9. ptglab.com [ptglab.com]
Application Notes and Protocols for the Use of BE1218 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Important Note on Mechanism of Action: Initial reports may have associated BE1218 with the inhibition of ROCK and MRCK kinases. However, current scientific literature and supplier information consistently identify this compound as a potent and selective inverse agonist of the Liver X Receptor (LXR). It exhibits high affinity for both LXRα and LXRβ isoforms. This document will therefore focus on the application of this compound as an LXR inverse agonist.
Liver X Receptors are nuclear receptors that play a critical role in the regulation of lipid metabolism, cholesterol homeostasis, and inflammation. As an inverse agonist, this compound does not merely block the action of LXR agonists but actively represses the basal activity of the receptor. This leads to the downregulation of LXR target genes, many of which are involved in lipogenesis and cholesterol transport. The ability to modulate these pathways makes this compound a valuable tool for research in metabolic diseases and oncology.
These application notes provide a comprehensive guide for the use of this compound in a cell culture setting, including detailed protocols for assessing its biological activity and elucidating its mechanism of action.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Mechanism of Action | Liver X Receptor (LXR) Inverse Agonist | [1][2] |
| IC₅₀ for LXRα | 9 nM | [1][2] |
| IC₅₀ for LXRβ | 7 nM | [1][2] |
| Molecular Formula | C₃₀H₃₀FNO₄S₂ | |
| Molecular Weight | 551.69 g/mol |
Table 2: Example IC₅₀ Values for Cell Proliferation Inhibition by LXR Inverse Agonists
| Compound | Cell Line | Assay | IC₅₀ | Treatment Duration | Reference |
| GAC0001E5 (1E5) | MCF-7 (Breast Cancer) | MTT Assay | ~5 µM | 72 hours | [3] |
| GAC0001E5 (1E5) | MCF-7-TamR (Breast Cancer) | MTT Assay | ~5 µM | 72 hours | [3] |
| GAC0001E5 (1E5) | MDA-MB-231 (Breast Cancer) | MTT Assay | ~1 µM | 72 hours | [3] |
Signaling Pathway
The Liver X Receptor (LXR) signaling pathway is a key regulator of lipid homeostasis. In its basal state, LXR, in a heterodimer with the Retinoid X Receptor (RXR), is bound to LXR Response Elements (LXREs) on the DNA and complexed with corepressor proteins, which keeps target gene expression low. Upon binding of an agonist (e.g., oxysterols), the corepressors are released and coactivators are recruited, leading to the transcription of target genes such as SREBP-1c, ABCA1, and ABCG1. As an inverse agonist, this compound stabilizes the interaction between the LXR/RXR heterodimer and corepressors, leading to active repression of target gene transcription.
Caption: LXR signaling and this compound's mechanism of action.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Briefly vortex and, if necessary, sonicate in a water bath to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[1].
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the viability and proliferation of a chosen cell line.
Caption: Workflow for assessing cell viability with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range is 0.01 µM to 100 µM[3]. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of this compound on collective cell migration.
Materials:
-
Cells of interest
-
6-well or 12-well cell culture plates
-
Complete cell culture medium
-
Sterile 200 µL pipette tip or a cell scraper
-
This compound stock solution
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh medium containing the desired concentration of this compound or vehicle control. A starting concentration of 1-10 µM can be used based on cell viability data.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, and 24 hours).
-
Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the 0-hour time point for both treated and control wells.
Western Blot Analysis of LXR Target Gene Expression
This protocol is for determining the effect of this compound on the protein levels of LXR target genes. Key target genes that are expected to be downregulated by an LXR inverse agonist include Sterol Regulatory Element-Binding Protein 1 (SREBP-1c), ATP-Binding Cassette Transporter A1 (ABCA1), and ATP-Binding Cassette Transporter G1 (ABCG1)[4][5].
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against SREBP-1c, ABCA1, ABCG1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 1-10 µM) or vehicle control for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for LXR Target Gene Expression
This protocol measures changes in the mRNA levels of LXR target genes in response to this compound treatment.
Materials:
-
Cells of interest treated with this compound as in the Western blot protocol
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (SREBP-1c, ABCA1, ABCG1) and a reference gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Protocol:
-
Extract total RNA from this compound-treated and control cells using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit[6].
-
Set up the qRT-PCR reactions in triplicate for each gene and sample using a SYBR Green or TaqMan master mix[6][7][8]. A typical reaction includes cDNA, primers, and master mix.
-
Run the qRT-PCR program on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene[7].
Conclusion
This compound is a potent LXR inverse agonist that serves as a valuable research tool for investigating the roles of LXR in various cellular processes. The protocols provided here offer a framework for characterizing the effects of this compound on cell viability, migration, and the expression of LXR target genes. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions. As with any small molecule inhibitor, it is crucial to perform dose-response and time-course experiments to determine the optimal working concentrations and treatment durations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Liver X Receptor Inverse Agonist GAC0001E5 Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promoter-Specific Roles for Liver X Receptor/Corepressor Complexes in the Regulation of ABCA1 and SREBP1 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The LXR inverse agonist SR9238 suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stackscientific.nd.edu [stackscientific.nd.edu]
Application Notes and Protocols: Determining BE1218 Dosage for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Note: As of the latest available information, specific in vivo dosage data for the Liver X Receptor (LXR) inverse agonist BE1218 has not been publicly disclosed. This document provides a comprehensive guide for researchers to establish an appropriate dosage for this compound in preclinical animal models based on its known in vitro activity and data from other compounds in the same class.
Introduction to this compound
This compound is a potent inverse agonist of Liver X Receptors (LXRα and LXRβ) with high in vitro activity.[1][2][3][4] LXRs are nuclear receptors that are key regulators of cholesterol, fatty acid, and glucose metabolism, as well as inflammation.[5][6][7] Inverse agonists of LXR, like this compound, suppress the basal activity of these receptors, making them promising therapeutic candidates for metabolic diseases such as non-alcoholic steatohepatitis (NASH), atherosclerosis, and certain cancers.[5][6][7]
In Vitro Activity of this compound:
Dosage Information of Structurally or Functionally Related LXR Modulators
To inform the design of in vivo studies for this compound, it is useful to review the dosages of other LXR modulators that have been tested in animal models. The following table summarizes this information.
| Compound Name | Mechanism of Action | Animal Model | Dose | Route of Administration | Reference |
| TLC-2716 | LXR Inverse Agonist | Mice (Diet-Induced Obese), Rats (ZDF & SD) | 0.1, 0.3, 1.0 mg/kg/day | Oral | |
| SR9238 | LXR Inverse Agonist | Mice (ob/ob on NASH diet) | 30 mg/kg/day | Intraperitoneal (i.p.) | |
| ATI-111 | LXR Agonist | Mice (LDLR-/-) | 3 and 5 mg/kg/day | Oral Gavage | |
| GW3965 | LXR Agonist | Mice | 10 mg/kg | Not Specified | [2] |
Signaling Pathway of LXR Inverse Agonists
The diagram below illustrates the general mechanism of action for LXR inverse agonists. In the absence of an agonist, LXR can be bound to corepressor proteins, maintaining a basal level of gene transcription. Inverse agonists like this compound bind to the LXR, stabilizing the receptor's interaction with corepressors and leading to a further decrease in the transcription of LXR target genes involved in lipogenesis and inflammation.
Caption: LXR Inverse Agonist Signaling Pathway.
Experimental Protocol: Dose-Range-Finding Study for this compound in Mice
This protocol outlines a general approach for a dose-range-finding study to determine the optimal dosage of this compound for efficacy and safety studies.
4.1. Objective To evaluate the dose-response relationship of this compound on pharmacodynamic markers and to identify a well-tolerated and effective dose range for further preclinical studies.
4.2. Animal Model
-
Species: Mouse
-
Strain: C57BL/6J (commonly used for metabolic studies)
-
Model: Diet-induced obesity (DIO) model. Mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, hyperlipidemia, and insulin resistance.
4.3. Materials
-
This compound compound
-
Vehicle for formulation (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline)
-
Dosing syringes and needles (for oral gavage or intraperitoneal injection)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Anesthesia (e.g., isoflurane)
-
Equipment for endpoint analysis (e.g., clinical chemistry analyzer, qPCR machine)
4.4. Experimental Design
-
Acclimatization: Acclimate mice to the facility for at least one week before the start of the study.
-
Induction of Obesity: Place mice on a high-fat diet for 8-12 weeks.
-
Grouping: Randomize mice into treatment groups (n=8-10 mice per group) based on body weight.
-
Group 1: Vehicle control
-
Group 2: this compound (Dose 1, e.g., 1 mg/kg)
-
Group 3: this compound (Dose 2, e.g., 3 mg/kg)
-
Group 4: this compound (Dose 3, e.g., 10 mg/kg)
-
Group 5: this compound (Dose 4, e.g., 30 mg/kg) (The dose range should be selected based on the in vitro potency of this compound and the doses of other LXR inverse agonists, spanning a logarithmic scale.)
-
-
Dosing: Administer this compound or vehicle once daily via oral gavage or intraperitoneal injection for a specified duration (e.g., 14-28 days).
-
Monitoring: Monitor body weight, food intake, and clinical signs of toxicity daily.
-
Sample Collection:
-
Blood: Collect blood samples at baseline and at the end of the study (and potentially at intermediate time points) for analysis of plasma lipids (total cholesterol, triglycerides, HDL, LDL) and liver enzymes (ALT, AST).
-
Tissues: At the end of the study, euthanize mice and collect liver and other relevant tissues. A portion of the liver should be flash-frozen in liquid nitrogen for gene expression analysis, and another portion should be fixed in formalin for histology.
-
-
Endpoint Analysis:
-
Plasma Analysis: Measure plasma lipid and liver enzyme levels.
-
Gene Expression Analysis: Analyze the expression of LXR target genes (e.g., SREBP-1c, FASN, SCD1) in the liver using RT-qPCR to confirm target engagement.
-
Histology: Stain liver sections with H&E and Oil Red O to assess steatosis.
-
Experimental Workflow
The following diagram outlines the typical workflow for a dose-finding study.
Caption: Workflow of a Dose-Finding Animal Study.
Conclusion
While specific in vivo dosage data for this compound is not currently available, the information on its in vitro potency and the dosages of other LXR inverse agonists provide a solid foundation for designing initial animal studies. A well-designed dose-range-finding study, as outlined in this protocol, is essential to determine the optimal dose of this compound for demonstrating efficacy and safety in relevant preclinical models. Researchers should always adhere to institutional guidelines for animal care and use when conducting such studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Liver X Receptor (LXR) | DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 6. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are LXR inverse agonists and how do they work? [synapse.patsnap.com]
BE1218: Application Notes and Protocols for Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BE1218 is a potent and selective inverse agonist of the Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that play a crucial role in regulating the transcription of genes involved in lipid metabolism, cholesterol homeostasis, and inflammation. In the context of cancer, LXRs have emerged as a promising therapeutic target. Unlike LXR agonists which activate the receptor, inverse agonists like this compound bind to LXR and inhibit its basal transcriptional activity. This leads to the downregulation of specific LXR target genes that are often implicated in tumor cell proliferation, survival, and metabolic reprogramming. These application notes provide a comprehensive overview of the use of this compound for gene expression analysis in cancer research, including its mechanism of action, effects on key target genes, and detailed protocols for experimental use.
Mechanism of Action
This compound functions by binding to the ligand-binding domain of LXRα and LXRβ. This binding event induces a conformational change in the receptor that promotes the recruitment of corepressor proteins. The LXR-corepressor complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, leading to the inhibition of gene transcription.[1] This contrasts with LXR agonists, which promote the recruitment of coactivator proteins and enhance gene expression. The primary mechanism of this compound in the context of cancer is the suppression of metabolic pathways that cancer cells often exploit for their growth and proliferation.
Quantitative Analysis of Gene Expression Changes Induced by this compound
Treatment of cancer cells with this compound is expected to lead to a significant downregulation of key LXR target genes involved in lipid and cholesterol metabolism. While specific quantitative data for this compound is not yet widely published, the following table represents the expected changes in gene expression based on studies with other potent LXR inverse agonists in cancer cell lines. The data is presented as fold change relative to a vehicle-treated control.
| Target Gene | Gene Function | Expected Fold Change (this compound vs. Control) | Representative p-value |
| SREBF1 (SREBP-1c) | Master transcriptional regulator of lipogenesis. | -2.5 | < 0.01 |
| FASN | Fatty Acid Synthase; key enzyme in fatty acid synthesis. | -3.0 | < 0.01 |
| SCD | Stearoyl-CoA Desaturase; involved in fatty acid desaturation. | -2.8 | < 0.01 |
| ABCA1 | ATP Binding Cassette Subfamily A Member 1; cholesterol efflux. | -2.2 | < 0.05 |
| ABCG1 | ATP Binding Cassette Subfamily G Member 1; cholesterol efflux. | -2.0 | < 0.05 |
Note: This table provides representative data based on the known mechanism of LXR inverse agonists. Actual fold changes and p-values may vary depending on the cell line, experimental conditions, and concentration of this compound used.
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the Liver X Receptor (LXR) signaling pathway. By acting as an inverse agonist, this compound effectively shuts down this pathway, leading to the downregulation of its target genes.
Furthermore, LXR signaling has been shown to crosstalk with other critical signaling pathways in cancer, such as the PI3K/Akt and Wnt/β-catenin pathways. By modulating lipid metabolism, this compound may indirectly influence these pathways, which are heavily reliant on lipid signaling molecules.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in gene expression analysis experiments.
Protocol 1: In Vitro Treatment of Cancer Cell Lines with this compound
This protocol describes the treatment of adherent cancer cell lines with this compound to assess its impact on gene expression.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cancer cell line (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells overnight to allow for attachment.
-
Treatment Preparation: Prepare working solutions of this compound in complete cell culture medium at the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add 2 mL of the prepared this compound or vehicle control medium to each well.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After incubation, wash the cells with PBS and proceed with RNA extraction.
Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps for analyzing the expression of LXR target genes following this compound treatment.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for target genes (e.g., SREBP-1c, FASN, SCD) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the harvested cells using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), cDNA template, and nuclease-free water.
-
qPCR Run: Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Conclusion
This compound represents a valuable research tool for investigating the role of LXR signaling in cancer. Its ability to specifically downregulate LXR target genes involved in critical metabolic pathways provides a powerful approach to dissecting the metabolic vulnerabilities of cancer cells. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at understanding the therapeutic potential of LXR inverse agonism in various cancer models.
References
Application Notes and Protocols for Western Blot Analysis Following BE1218 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of BE1218, a potent liver X receptor (LXR) inverse agonist. The provided protocols and data presentation formats are designed to facilitate the study of this compound's impact on key protein expression levels within relevant signaling pathways.
Introduction
This compound is a small molecule that functions as an inverse agonist for both LXRα and LXRβ, with IC50 values of 9 nM and 7 nM, respectively. LXRs are nuclear receptors that play a critical role in the transcriptional regulation of genes involved in lipid metabolism and inflammation. As ligand-activated transcription factors, LXRs typically form heterodimers with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of their target genes. LXR activation by endogenous oxysterols leads to the upregulation of genes such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Fatty Acid Synthase (FASN), and ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1).
This compound, as an LXR inverse agonist, suppresses the basal activity of LXR. This is achieved through the recruitment of co-repressors to the LXR/RXR heterodimer, leading to a downregulation of LXR target gene expression. Western blot analysis is an essential technique to quantify the changes in protein levels of LXR targets following this compound treatment, providing critical insights into its mechanism of action and therapeutic potential.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables present representative quantitative data from Western blot analysis of key LXR target proteins in cells treated with an LXR inverse agonist. The data is presented as a fold change relative to a vehicle control, normalized to a loading control (e.g., β-actin).
Table 1: Effect of LXR Inverse Agonist on LXRβ Protein Levels
| Treatment (48h) | Cell Line | Fold Change in LXRβ Protein vs. Vehicle (Mean ± SD) |
| Vehicle (DMSO) | MCF-7 | 1.00 ± 0.00 |
| LXR Agonist (GW3965) | MCF-7 | 0.95 ± 0.10 |
| LXR Inverse Agonist (1E5) | MCF-7 | 0.45 ± 0.05 |
| Vehicle (DMSO) | MDA-MB-231 | 1.00 ± 0.00 |
| LXR Agonist (GW3965) | MDA-MB-231 | 1.10 ± 0.12 |
| LXR Inverse Agonist (1E5) | MDA-MB-231 | 0.50 ± 0.08 |
*p < 0.05 compared to vehicle. Data is representative and based on studies with the LXR inverse agonist GAC0001E5.[1]
Table 2: Effect of LXR Inverse Agonist on Downstream Target Protein Expression
| Target Protein | Treatment (48h) | Cell Line | Fold Change in Protein Expression vs. Vehicle (Mean ± SD) |
| SREBP-1c | Vehicle (DMSO) | HepG2 | 1.00 ± 0.00 |
| LXR Inverse Agonist | HepG2 | 0.60 ± 0.07 | |
| FASN | Vehicle (DMSO) | HepG2 | 1.00 ± 0.00 |
| LXR Inverse Agonist | HepG2 | 0.55 ± 0.09 | |
| ABCA1 | Vehicle (DMSO) | THP-1 Macrophages | 1.00 ± 0.00 |
| LXR Inverse Agonist | THP-1 Macrophages | 0.70 ± 0.11* |
*p < 0.05 compared to vehicle. Data is hypothetical but representative of expected outcomes based on the known mechanism of LXR inverse agonists.
Signaling Pathway and Experimental Workflow Diagrams
References
BE1218: Application Notes and Protocols for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
BE1218 is a potent and selective inverse agonist of the Liver X Receptors (LXRs), LXRα (NR1H3) and LXRβ (NR1H2).[1] These nuclear receptors are critical regulators of lipid metabolism, cholesterol homeostasis, and inflammation.[2][3] While LXR agonists have been explored for their therapeutic potential, they often lead to undesirable side effects such as increased hepatic lipogenesis.[4][5] LXR inverse agonists like this compound offer an alternative therapeutic strategy by repressing the basal transcriptional activity of LXRs. This application note provides detailed protocols and data presentation for the use of this compound in high-throughput screening (HTS) campaigns aimed at identifying and characterizing LXR inverse agonists.
Data Presentation
Quantitative Data Summary
The following table summarizes the key in vitro activity of this compound.
| Parameter | LXRα | LXRβ | Reference |
| IC50 | 9 nM | 7 nM | [1] |
IC50 values represent the concentration of this compound required to inhibit 50% of the basal LXR activity.
High-throughput screening assays for LXR inverse agonists should be robust and reproducible. The quality of an HTS assay is often assessed using the Z'-factor, which measures the statistical separation between the positive and negative controls.[6][7] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[8]
| HTS Assay Parameter | Typical Value | Description | Reference |
| Z'-Factor | ≥ 0.5 | A measure of assay quality, indicating a good separation between positive and negative controls. | [6][8] |
| Hit Rate | 0.1 - 1% | The percentage of compounds in a screening library that are identified as "hits" based on predefined criteria. |
Signaling Pathway
LXR inverse agonists like this compound function by binding to the LXR ligand-binding domain (LBD). This binding event induces a conformational change in the receptor that promotes the recruitment of corepressor proteins (e.g., NCoR, SMRT) and the displacement of coactivators.[2] This corepressor complex actively represses the transcription of LXR target genes, leading to a decrease in the expression of proteins involved in lipogenesis and cholesterol transport.
References
- 1. researchgate.net [researchgate.net]
- 2. What are LXR inverse agonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rna.uzh.ch [rna.uzh.ch]
Application Notes and Protocols: Luciferase Reporter Assay for Determining BE1218 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Liver X Receptors (LXRα and LXRβ) are nuclear receptors that play a crucial role in cholesterol metabolism, lipogenesis, and inflammation. As such, they have emerged as promising therapeutic targets for a variety of diseases. BE1218 is a potent LXR inverse agonist with IC50 values of 9 nM for LXRα and 7 nM for LXRβ.[1][2] An inverse agonist is a compound that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the context of LXRs, an inverse agonist would repress the basal transcriptional activity of the receptor. The luciferase reporter assay is a widely used method to study the activity of nuclear receptors and the effect of small molecules like this compound. This application note provides a detailed protocol for utilizing a dual-luciferase reporter assay to quantify the inverse agonist activity of this compound on LXR.
Principle of the Assay
This assay utilizes a reporter plasmid containing a luciferase gene under the control of a promoter with LXR response elements (LXREs). When LXR is active, it binds to the LXREs and drives the expression of the luciferase enzyme. In the presence of an LXR inverse agonist like this compound, the basal activity of LXR is suppressed, leading to a decrease in luciferase expression and a corresponding reduction in the luminescent signal. A second reporter, Renilla luciferase, is co-transfected to normalize for variations in cell number and transfection efficiency.
Signaling Pathway
In the absence of a ligand, the LXR/RXR heterodimer is bound to the LXR response element (LXRE) on the DNA and recruits co-repressor proteins, which inhibits the transcription of the target gene. When an agonist binds, the co-repressors are released, and co-activator proteins are recruited, leading to gene transcription. An inverse agonist, such as this compound, stabilizes the interaction with co-repressors, thus actively repressing gene transcription.
References
Application Notes: BE1218, a Putative LXR Inverse Agonist, in Oncology Research
Introduction
BE1218 is a novel synthetic compound identified as a potent Liver X Receptor (LXR) inverse agonist. While specific research on this compound in oncology is emerging, its classification provides a strong basis for its investigation as a potential anti-cancer agent. LXRs, members of the nuclear receptor superfamily, are crucial regulators of lipid metabolism, cholesterol homeostasis, and inflammation, pathways that are often dysregulated in cancer.[1][2] Unlike LXR agonists which activate the receptor, inverse agonists bind to LXRs and recruit co-repressors, leading to the suppression of LXR-mediated gene transcription.[1][3] This unique mechanism of action presents a promising therapeutic strategy to target cancer cell metabolism and proliferation.
These application notes provide a comprehensive overview of the potential applications of this compound in oncology research, based on the established roles of LXR inverse agonists in cancer biology. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's efficacy and mechanism of action.
Mechanism of Action
LXR inverse agonists, and by extension this compound, are hypothesized to exert their anti-cancer effects through the modulation of several key cellular pathways:
-
Disruption of Cancer Cell Metabolism: Cancer cells exhibit altered metabolic pathways to support their rapid growth and proliferation. LXR inverse agonists have been shown to disrupt these pathways, including glycolysis and de novo lipogenesis.[4] For instance, the LXR inverse agonist GAC0001E5 has been demonstrated to inhibit glutaminolysis, a key metabolic pathway for cancer cells, leading to increased oxidative stress and reduced cell viability.[4][5]
-
Inhibition of Cell Proliferation and Survival: By repressing the transcription of LXR target genes, inverse agonists can inhibit the proliferation and survival of cancer cells.[3] This can be achieved through the downregulation of genes involved in cholesterol and fatty acid synthesis, which are essential for building new cell membranes.[6]
-
Induction of Apoptosis: Several studies have indicated that LXR inverse agonists can induce apoptosis in cancer cells. The disruption of metabolic homeostasis and the accumulation of reactive oxygen species (ROS) can trigger programmed cell death.[4]
-
Modulation of the Tumor Microenvironment: LXRs are expressed in various immune cells, suggesting that their modulation could impact the tumor microenvironment.[1][2] While the effects of inverse agonists on tumor immunity are still under investigation, this remains a promising area of research.
Data Presentation
The following table summarizes the reported effects of various LXR inverse agonists in preclinical cancer models. This data provides a framework for the expected outcomes of this compound treatment in similar experimental setups.
| LXR Inverse Agonist | Cancer Model | Key Findings | Reference |
| SR9243 | Various | Disrupts glycolysis and de novo lipogenesis, induces antitumor immunity. | [4] |
| GAC0001E5 (1E5) | Pancreatic Ductal Adenocarcinoma (PDAC) | Inhibits cancer cell proliferation by disrupting glutaminolysis and inducing oxidative stress. | [5] |
| Breast Cancer | Downregulates glutamine metabolism, reduces FASN and HER2 protein levels. | [4] | |
| GAC0003A4 (3A4) | Pancreatic Ductal Adenocarcinoma (PDAC) | Induces a dual-death phenotype of apoptosis and necroptosis. | [6] |
Experimental Protocols
Here are detailed protocols for key experiments to characterize the effects of this compound in oncology research.
1. Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, PANC-1 for pancreatic cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. Western Blot Analysis for Protein Expression
This technique is used to detect changes in the expression of key proteins involved in the LXR signaling pathway and cancer cell metabolism.
-
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LXRα, anti-LXRβ, anti-FASN, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cancer cells with this compound at various concentrations for a specified time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound as an LXR inverse agonist in cancer cells.
Caption: General experimental workflow for evaluating this compound in oncology research.
References
BE1218: A Potent Tool for Interrogating Liver X Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BE1218 is a high-affinity liver X receptor (LXR) inverse agonist, demonstrating potent activity against both LXRα and LXRβ isoforms. Its utility as a research tool lies in its ability to suppress the basal activity of LXRs, thereby enabling detailed investigation into the physiological and pathological roles of these nuclear receptors. LXRs are critical regulators of cholesterol homeostasis, lipid metabolism, and inflammatory responses. Dysregulation of LXR signaling is implicated in a range of diseases, including atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and certain cancers. This compound provides a means to dissect the specific contributions of LXR signaling in these processes by inhibiting the expression of LXR target genes.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in cell-based and in vivo studies.
Quantitative Data Summary
The following tables summarize the key in vitro potencies of this compound.
| Parameter | LXRα | LXRβ | Reference |
| IC50 | 9 nM | 7 nM | [1] |
Signaling Pathway
The Liver X Receptors (LXRs) are ligand-activated transcription factors that form heterodimers with the Retinoid X Receptor (RXR). In the absence of an activating ligand, the LXR/RXR heterodimer can be bound to LXR response elements (LXREs) on the DNA, often in a complex with corepressor proteins, leading to the repression of target gene transcription. Upon binding of an agonist (such as an oxysterol), a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which initiates the transcription of target genes. These genes are involved in cholesterol efflux (e.g., ABCA1, ABCG1), fatty acid synthesis (e.g., SREBP-1c, FASN), and anti-inflammatory processes. As an inverse agonist, this compound is thought to stabilize the interaction between LXR and corepressors, thus actively repressing the transcription of LXR target genes.
Caption: LXR signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Protocol 1: In Vitro LXR Reporter Assay
This protocol is designed to quantify the inverse agonist activity of this compound on LXRα and LXRβ using a luciferase reporter assay.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Expression plasmids for full-length human LXRα or LXRβ
-
Luciferase reporter plasmid containing multiple LXR response elements (LXREs) upstream of the luciferase gene
-
Control plasmid for transfection normalization (e.g., β-galactosidase or Renilla luciferase)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound stock solution (in DMSO)
-
LXR agonist (e.g., T0901317 or GW3965) for comparison
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the LXR expression plasmid, the LXRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Also, prepare a positive control with an LXR agonist and a vehicle control (DMSO). Replace the medium in the wells with the medium containing the different concentrations of this compound or controls.
-
Incubation: Incubate the treated cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase and normalization control activities using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to the control reporter activity. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
Protocol 2: Gene Expression Analysis by qPCR
This protocol details the procedure to assess the effect of this compound on the expression of endogenous LXR target genes in a relevant cell line (e.g., HepG2 for liver-related studies or DU145 for prostate cancer studies).
Materials:
-
HepG2 or DU145 cells
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for LXR target genes (e.g., FASN, SREBP-1c, ABCA1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Plate the cells in a 6-well plate and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Protocol 3: Cellular Lipid Accumulation Assay (Oil Red O Staining)
This protocol is used to visualize and quantify the effect of this compound on lipid accumulation in cells.
Materials:
-
Cells capable of lipid accumulation (e.g., HepG2, 3T3-L1 adipocytes)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Oil Red O stock solution and working solution
-
Formalin (10%) for cell fixation
-
60% Isopropanol
-
Hematoxylin for counterstaining (optional)
-
Microscope
Procedure:
-
Cell Culture and Treatment: Plate cells in a multi-well plate and treat with this compound as described in the gene expression protocol.
-
Cell Fixation: After treatment, remove the medium, wash the cells with PBS, and fix them with 10% formalin for at least 30 minutes.
-
Staining: a. Remove the formalin and wash the cells with water. b. Add 60% isopropanol to the cells and incubate for 5 minutes. c. Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 10-20 minutes. d. Remove the Oil Red O solution and wash the cells with water until the excess stain is removed. e. (Optional) Counterstain the nuclei with hematoxylin for 1 minute and wash with water.
-
Visualization and Quantification: a. Visualize the lipid droplets (stained red) under a microscope. b. For quantification, extract the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at approximately 492 nm.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for characterizing an LXR inverse agonist like this compound.
Caption: General workflow for studying the function of this compound.
Conclusion
This compound is a valuable chemical probe for elucidating the multifaceted roles of LXRα and LXRβ in health and disease. Its high potency and inverse agonist activity make it a powerful tool for inhibiting LXR-dependent gene transcription. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies to advance the understanding of LXR biology and its therapeutic potential. As with any pharmacological tool, appropriate control experiments are crucial for the accurate interpretation of results.
References
Troubleshooting & Optimization
BE1218 Technical Support Center: Troubleshooting Solubility and Stability
Welcome to the technical support resource for BE1218, a potent liver X receptor (LXR) inverse agonist. This guide provides detailed information, frequently asked questions (FAQs), and standardized protocols to help researchers overcome common challenges related to the solubility and stability of this compound, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that functions as a liver X receptor (LXR) inverse agonist. It potently targets both LXRα and LXRβ isoforms with IC50 values of 9 nM and 7 nM, respectively.[1][2][3][4] By acting as an inverse agonist, this compound reduces the basal transcriptional activity of LXRs, which are key regulators of lipid metabolism, inflammation, and cholesterol homeostasis.
Q2: I am having trouble dissolving the this compound powder in DMSO. What should I do?
A2: Difficulty in dissolving this compound can be overcome with mechanical or gentle thermal assistance. The compound may appear as a thin film inside the vial.[5] It is recommended to use sonication to facilitate dissolution.[2] Gentle warming in a 37°C water bath for 5-10 minutes or brief heating up to 60°C can also significantly aid solubilization.[3][5] Always vortex the solution thoroughly after applying these methods and visually inspect to ensure the solution is clear and free of particulates before use.[5]
Q3: My this compound precipitated when I diluted my DMSO stock into my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue known as precipitation upon dilution and occurs when the compound's solubility limit is exceeded in the final aqueous buffer.[6][7][8] To prevent this, consider the following strategies:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.[6]
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your medium is sufficient to maintain solubility, but does not exceed a level that causes cellular toxicity (typically ≤0.5%).[5]
-
Use a Surfactant: Adding a low concentration of a non-ionic surfactant, such as 0.01% Tween-20, to your aqueous buffer can help keep the compound in solution.[6][8]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock into the aqueous buffer to better control the process.[6]
Q4: How should I store my this compound stock solutions and powder?
A4: Proper storage is critical to maintain the integrity of this compound.
-
Powder: The solid form should be stored at -20°C for long-term stability (up to 3 years).[2]
-
DMSO Stock Solutions: For stock solutions prepared in DMSO, store in small, single-use aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year or at -20°C for up to one month.[1][2]
Q5: I am seeing inconsistent results in my cell-based assays. Could this be related to this compound solubility?
A5: Yes, inconsistent results are frequently linked to poor solubility.[6] If this compound precipitates in the cell culture medium, the actual concentration exposed to the cells will be lower and more variable than intended. Always visually inspect your plates for any signs of precipitation before and after the experiment. Performing a solubility test directly in your specific cell culture medium can help determine the practical concentration limits for your assays.[6]
Solubility and Stability Data
The following tables summarize the known solubility and stability parameters for this compound. Poor aqueous solubility is a common characteristic of small molecule inhibitors designed to be active within cells.[7][9][10]
Table 1: this compound Solubility Profile
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Method / Notes |
| DMSO | 5.52 mg/mL | 10.01 mM | Sonication is recommended to aid dissolution.[2] |
| DMSO | 33.33 mg/mL | 60.42 mM | Requires ultrasonic agitation, warming, or heating to 60°C.[3] |
| PBS (pH 7.4) | <0.1 mg/mL | <0.18 mM | Estimated data based on typical kinase inhibitor properties.[7] |
| Ethanol | ~0.15 mg/mL | ~0.27 mM | Estimated data based on typical kinase inhibitor properties.[7] |
Table 2: this compound Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | [2] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [2] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [1] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound in DMSO.
-
Equilibration: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the calculated volume of 100% DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Mechanical Agitation: Vortex the vial vigorously for 2-3 minutes.[5]
-
Sonication/Heating (If Necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[2][8] Alternatively, warm the solution in a 37°C water bath for 5-10 minutes.[5][8]
-
Visual Inspection: Confirm that the solution is clear and free of any visible precipitates.[5]
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots and store at -80°C.[2][8]
Protocol 2: Kinetic Solubility Assessment (Nephelometric Method)
This high-throughput method can be used to quickly determine the concentration at which this compound precipitates when diluted from a DMSO stock into an aqueous buffer.[6]
-
Prepare Compound Plate: Create a serial dilution of your this compound DMSO stock in a 96-well plate.
-
Prepare Buffer Plate: Fill another 96-well plate with your aqueous buffer of interest (e.g., PBS, cell culture medium). Include buffer-only controls.
-
Mix: Transfer a small volume (e.g., 2 µL) from the compound plate to the buffer plate. Mix well.
-
Incubate: Allow the plate to incubate at room temperature for 1-2 hours.
-
Measure: Use a nephelometer or plate reader capable of measuring light scattering to read the plate.
-
Analyze: The kinetic solubility is the highest concentration that does not show a significant increase in light scattering compared to the buffer-only controls.[6]
Signaling Pathway and Troubleshooting Logic
LXR Signaling Pathway
This compound acts as an inverse agonist on Liver X Receptors (LXRα and LXRβ). In their basal state, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) on DNA, recruiting co-repressor proteins to inhibit gene transcription. This compound stabilizes this repressed state. Natural agonists, like oxysterols, would typically cause the release of co-repressors and recruitment of co-activators, leading to the transcription of genes involved in cholesterol transport and metabolism (e.g., ABCA1, SREBP-1c).
Troubleshooting Precipitation Issues
Use this logical workflow to diagnose and solve solubility problems during your experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Liver X Receptor | TargetMol [targetmol.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. biocompare.com [biocompare.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BE1218 Concentration for Experiments
Welcome to the technical support center for BE1218, a potent liver X receptor (LXR) inverse agonist. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that functions as a liver X receptor (LXR) inverse agonist. It exhibits potent activity with IC50 values of 9 nM for LXRα and 7 nM for LXRβ[1][2][3]. Unlike an antagonist which simply blocks an agonist, an inverse agonist reduces the basal activity of the receptor. In the case of LXR, which forms a heterodimer with the retinoid X receptor (RXR), this compound promotes the recruitment of corepressors to the LXR-RXR complex on DNA. This action suppresses the transcription of LXR target genes involved in lipid metabolism and inflammation.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: A definitive starting concentration for every cell line has not been established. However, based on its low nanomolar IC50 values, a good starting point for in vitro experiments is in the range of 10 nM to 100 nM. For initial dose-response experiments, a concentration range of 1 nM to 1 µM is recommended to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound?
A3: this compound is a solid that is soluble in DMSO[1]. For stock solutions, it is recommended to dissolve this compound in high-quality, anhydrous DMSO. The stock solution should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to minimize freeze-thaw cycles[1].
Q4: What are the known applications of this compound?
A4: this compound is primarily used in research areas such as cancer and metabolic diseases[3]. Its ability to modulate lipid metabolism and inflammatory responses makes it a valuable tool for studying the role of LXR signaling in various pathological conditions. Common experimental applications include Western blotting and ELISA to assess the expression of LXR target genes[3].
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no effect of this compound | Incorrect concentration: The concentration may be too low to elicit a response or too high, leading to off-target effects or cytotoxicity. | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal working concentration for your specific cell line and assay. |
| Degraded compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Prepare fresh aliquots of the this compound stock solution from a new vial. Always store as recommended (-20°C for short-term, -80°C for long-term)[1]. | |
| Cell line responsiveness: The cell line may not express LXR or the necessary corepressors for this compound to function effectively. | Confirm LXRα and LXRβ expression in your cell line using qPCR or Western blotting. | |
| High background in assays | Precipitation of this compound: High concentrations of this compound in aqueous culture media can lead to precipitation, causing non-specific effects. | Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to maintain solubility. Visually inspect the media for any precipitate after adding this compound. |
| Off-target effects: At high concentrations, small molecules can interact with unintended targets. | Use the lowest effective concentration determined from your dose-response experiments. Consider using a structurally different LXR inverse agonist as a control to confirm that the observed effects are LXR-mediated. | |
| Cell toxicity | High concentration of this compound or DMSO: Both the compound and the solvent can be toxic to cells at high concentrations. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. Ensure the final DMSO concentration is not toxic to your cells. |
| Variability between experiments | Inconsistent cell density or passage number: Cell density and passage number can affect cellular responses to treatments. | Standardize your cell seeding density and use cells within a consistent and low passage number range for all experiments. |
| Inconsistent incubation time: The duration of treatment can significantly impact the outcome. | Optimize the incubation time for your specific experiment by performing a time-course study. |
Experimental Protocols
Dose-Response Experiment for this compound
This protocol is a general guideline for determining the optimal concentration of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Remember to include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay: Perform your desired assay to measure the effect of this compound (e.g., cell viability assay, gene expression analysis).
-
Data Analysis: Plot the response against the log of the this compound concentration to determine the EC50 or optimal working concentration.
Western Blot for LXR Target Gene Expression
-
Cell Treatment: Treat cells with the optimized concentration of this compound for the desired time. Include a vehicle-treated control group.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against an LXR target gene (e.g., SREBP-1c, FASN, ABCA1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: LXR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for using this compound.
Caption: A logical approach to troubleshooting common this compound issues.
References
Troubleshooting BE1218 off-target effects
This technical support center provides troubleshooting guides and FAQs for researchers using BE1218. The information is designed to help you identify and resolve potential off-target effects and other common issues encountered during your experiments.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you troubleshoot your experiments with this compound.
Q1: Why am I observing high levels of cytotoxicity at concentrations that should be specific for the intended target?
A1: While this compound is a potent inhibitor of its primary target, high concentrations may lead to off-target kinase inhibition, resulting in unexpected cytotoxicity. A common off-target for this class of inhibitors is VEGFR2, a key component in cell survival pathways.
Data Summary: Kinase Inhibition Profile of this compound
The following table summarizes the inhibitory activity of this compound against its on-target kinase and a common off-target kinase.
| Kinase Target | IC50 (nM) | Description |
| On-Target Kinase A | 15 | Primary target of this compound. |
| Off-Target Kinase B | 850 | A potential off-target at higher concentrations. |
Experimental Protocol: Cell Viability Assay (MTS-based)
This protocol can be used to determine the cytotoxic effects of this compound in your cell line.
-
Cell Seeding: Plate your cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM) and add it to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Troubleshooting Workflow: Unexpected Cytotoxicity
How to prevent BE1218 degradation
Technical Support Center: BE1218
Important Note for Researchers, Scientists, and Drug Development Professionals:
Our initial search for publicly available information on a compound designated "this compound" in scientific and chemical literature did not yield specific data regarding its degradation mechanisms, stability, or established experimental protocols. The search results primarily pointed to a product named "this compound Heavy-Duty Match Press," a piece of industrial equipment.
This suggests that "this compound" may be an internal, proprietary, or very recently developed compound not yet described in public-domain scientific literature.
To provide you with accurate and relevant technical support, we require further details about the nature of this compound. Specifically, please provide information on:
-
Chemical Class and Structure: What type of molecule is this compound (e.g., small molecule, peptide, antibody)? If possible, a chemical structure or family would be invaluable.
-
Intended Use: What is the primary application of this compound in your experiments (e.g., enzyme inhibitor, receptor agonist/antagonist, fluorescent probe)?
-
Observed Degradation Issues: What specific problems have you encountered that suggest degradation (e.g., loss of activity, appearance of unknown peaks in HPLC, color change)?
-
Current Handling and Storage Procedures: How are you currently storing and handling the compound (e.g., temperature, solvent, light exposure)?
Once this information is provided, we can build a comprehensive technical support guide as originally requested, complete with troubleshooting FAQs, data tables, detailed experimental protocols, and visualizations.
Below is a generalized framework of the type of content we can generate upon receiving the necessary information.
Frequently Asked Questions (FAQs) - [Template Pending this compound Information]
This section will address common questions and concerns regarding the stability and handling of this compound.
-
General Handling
-
Q1: What are the recommended storage conditions for this compound to ensure long-term stability?
-
Q2: How should I properly solubilize this compound for use in aqueous buffers? Are there any recommended solvents?
-
Q3: Is this compound sensitive to light or air exposure?
-
-
Troubleshooting Experimental Artifacts
-
Q4: I am observing a progressive loss of this compound activity in my multi-day cellular assays. What could be the cause?
-
Q5: My HPLC/LC-MS analysis shows multiple peaks that are not present in a freshly prepared sample of this compound. How can I identify these degradants?
-
Q6: Can common buffer components (e.g., phosphates, Tris) accelerate the degradation of this compound?
-
Troubleshooting Guides - [Template Pending this compound Information]
This section will provide structured guidance for identifying and resolving specific issues encountered during experimentation.
Issue 1: Inconsistent Assay Results
-
Symptom: High variability in experimental replicates or between different batches of this compound.
-
Possible Cause: Degradation of this compound in stock solutions or during the experiment.
-
Troubleshooting Workflow:
Troubleshooting workflow for inconsistent results.
Issue 2: Suspected Hydrolytic Degradation
-
Symptom: Loss of activity in aqueous buffers over time.
-
Possible Cause: this compound may contain functional groups susceptible to hydrolysis (e.g., esters, amides).
-
Preventative Measures:
| Parameter | Recommendation | Rationale |
| pH | Prepare solutions in a buffer at the optimal pH for stability (requires empirical testing). | The rate of hydrolysis is often pH-dependent. |
| Temperature | Prepare and use solutions at the lowest practical temperature (e.g., on ice). | Hydrolysis rates are generally lower at colder temperatures. |
| Aliquoting | Store this compound in single-use aliquots in an anhydrous solvent (e.g., DMSO, ethanol). | Minimizes repeated freeze-thaw cycles and exposure to water. |
Experimental Protocols - [Template Pending this compound Information]
This section will provide detailed methodologies for assessing the stability of this compound.
Protocol 1: Accelerated Stability Study in Aqueous Buffer
-
Objective: To determine the rate of this compound degradation in a specific aqueous buffer at different temperatures.
-
Materials:
-
This compound
-
Anhydrous DMSO
-
Experimental Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4)
-
HPLC or LC-MS system
-
-
Methodology:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in the experimental buffer.
-
Aliquot the 100 µM solution into separate tubes for each time point and temperature.
-
Incubate the tubes at three different temperatures (e.g., 4°C, 25°C, and 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot from each temperature and immediately freeze it at -80°C to stop further degradation.
-
Once all time points are collected, analyze the samples by HPLC or LC-MS to quantify the remaining percentage of intact this compound.
-
Anticipated Signaling Pathway Diagram - [Template Pending this compound Information]
Should the mechanism of action of this compound be provided, a diagram illustrating its role in a signaling pathway can be generated. For example, if this compound were an inhibitor of a kinase in the MAPK pathway, the diagram might look like this:
We look forward to receiving more information about this compound to provide you with a detailed and accurate technical support guide.
BE1218 experimental variability and controls
Technical Support Center: Interpreting Unexpected Results with BE1218
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BE1218, a potent Liver X Receptor (LXR) inverse agonist.
Understanding this compound
This compound is a small molecule that acts as an inverse agonist for both Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ), with IC50 values of 9 nM and 7 nM, respectively.[1] As an inverse agonist, this compound suppresses the basal activity of LXRs, leading to the downregulation of LXR target genes. This is in contrast to LXR agonists, which activate the receptor.
LXR Signaling Pathway Overview:
LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis, lipid metabolism, and inflammation. When activated by endogenous ligands (oxysterols), LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, initiating their transcription. As an inverse agonist, this compound is expected to repress the expression of these genes.
Caption: Simplified LXR signaling pathway and the inhibitory action of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment on LXR target gene expression?
A1: As an LXR inverse agonist, this compound is expected to decrease the transcription of LXR target genes. This includes genes involved in lipogenesis, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Fatty Acid Synthase (FASN).
Q2: How should I prepare and store this compound?
A2: this compound is typically provided as a solid. For experimental use, it should be dissolved in a suitable solvent like DMSO. For long-term storage, it is recommended to store the solid compound at -20°C. Once in solution, aliquot and store at -80°C to minimize freeze-thaw cycles.
Q3: At what concentration should I use this compound in my cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. Given its low nanomolar IC50 values for LXRα and LXRβ, a starting concentration range of 10 nM to 1 µM is recommended for most cell-based experiments. It is always best to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Troubleshooting Unexpected Results
Scenario 1: No significant change in LXR target gene expression after this compound treatment.
This is a common issue that can arise from several factors. Below is a troubleshooting guide to help you identify the potential cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of effect of this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incorrect this compound Concentration or Degradation | - Verify the calculations for your stock and working solutions.- Use a fresh aliquot of this compound to rule out degradation from improper storage or multiple freeze-thaw cycles.- Confirm the solubility of this compound in your culture medium; precipitation will reduce the effective concentration. |
| Low or Absent LXR Expression in the Cell Model | - Confirm the expression of LXRα and/or LXRβ in your cell line at both the mRNA (qPCR) and protein (Western blot) levels.- If LXR expression is low, consider using a cell line known to have robust LXR expression or overexpressing LXR. |
| Inappropriate Treatment Duration or Timepoint for Analysis | - Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for observing changes in your target gene expression. |
| Issues with the Readout Assay (qPCR, Western Blot, Reporter Assay) | - For qPCR, check primer efficiency and specificity. Ensure your reference genes are stable under the experimental conditions.- For Western blotting, verify antibody specificity and optimize blotting conditions.- For reporter assays, ensure the reporter construct contains functional LXREs and troubleshoot the assay for issues like low transfection efficiency or high background. |
Scenario 2: Unexpected Cell Death or Reduced Viability after this compound Treatment.
While this compound is designed to be a specific LXR inverse agonist, high concentrations or prolonged exposure can sometimes lead to cytotoxicity.
Troubleshooting and Investigation:
| Observation | Potential Explanation | Recommended Experimental Steps |
| Significant cell death at expected effective concentrations | - On-target toxicity: The intended biological effect of LXR inhibition (e.g., disruption of lipid metabolism) may be detrimental to the specific cell line.- Off-target effects: At higher concentrations, this compound may interact with other cellular targets, leading to toxicity. | - Determine the cytotoxic IC50: Perform a cell viability assay (e.g., MTT, XTT, or resazurin) with a broad range of this compound concentrations to determine the concentration at which 50% of cells are no longer viable.- Apoptosis vs. Necrosis: Use an Annexin V/Propidium Iodide (PI) staining assay to distinguish between apoptosis and necrosis, which can provide insights into the mechanism of cell death. Studies on other LXR inverse agonists have shown induction of a dual-death phenotype (apoptosis and necroptosis). |
| Gradual decrease in cell proliferation over time | - Cytostatic effects: this compound may be inhibiting cell cycle progression rather than directly inducing cell death. | - Cell proliferation assay: Monitor cell proliferation over several days using a method like direct cell counting or a dye-based proliferation assay (e.g., CFSE).- Cell cycle analysis: Use flow cytometry with PI staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). |
Data Presentation: Example of Cell Viability Data
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 0.01 | 98 |
| 0.1 | 95 |
| 1 | 85 |
| 10 | 52 |
| 100 | 15 |
Scenario 3: Unexpected Changes in Gene or Protein Expression Unrelated to LXR.
Observing changes in pathways not directly regulated by LXR may indicate off-target effects or complex downstream consequences of LXR inhibition.
Investigative Workflow:
Caption: Workflow to investigate potential off-target effects.
Detailed Experimental Protocols
Protocol 1: Gene Expression Analysis by Quantitative PCR (qPCR)
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the determined optimal duration.
-
-
RNA Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the well using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for your gene of interest and a reference gene, and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
This guide is intended to provide a starting point for troubleshooting. Experimental outcomes can be highly dependent on the specific cell type, reagents, and techniques used. Careful documentation and the use of appropriate controls are critical for interpreting your results.
References
Technical Support Center: BE1218 Cytotoxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing BE1218 in cytotoxicity assessments. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent liver X receptor (LXR) inverse agonist. It exhibits inhibitory activity against both LXRα and LXRβ isoforms with IC50 values of 9 nM and 7 nM, respectively.[1][2] As an inverse agonist, this compound reduces the constitutive activity of LXRs, which are nuclear receptors involved in the regulation of lipid metabolism and inflammation. In the context of cancer research, modulating LXR activity can impact cell proliferation and survival.[3]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1] It is crucial to minimize freeze-thaw cycles to maintain the stability and activity of the compound.
Q3: In which research areas is this compound typically used?
This compound is primarily utilized in cancer research due to its role as an LXR inverse agonist, which can influence cellular pathways related to tumor growth and survival.[3] It is also relevant in studies of lipid metabolism and inflammatory diseases.
Q4: What are the molecular specifications of this compound?
-
Molecular Formula: C₃₀H₃₀FNO₄S₂[3]
-
Molecular Weight: 551.69 g/mol [3]
-
Purity: Typically supplied at high purity, for example, 99.86%.[3]
Quantitative Data Summary
| Parameter | Value | Receptor Subtype | Reference |
| IC50 | 9 nM | LXRα | [1] |
| IC50 | 7 nM | LXRβ | [1] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in cell culture medium. The final DMSO concentration should be less than 0.1% to avoid solvent-induced toxicity. Add the diluted this compound to the respective wells and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
2. Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol provides a method to differentiate between apoptotic and necrotic cells following this compound treatment.
-
Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in MTT assay results | Inconsistent cell seeding, uneven evaporation from wells, or contamination. | Ensure a homogenous cell suspension before seeding. Use outer wells for media only to minimize evaporation. Regularly check for contamination. |
| No significant cytotoxicity observed | This compound concentration is too low, treatment time is too short, or the cell line is resistant. | Perform a dose-response and time-course experiment with a wider range of concentrations and incubation times. Use a sensitive positive control to validate the assay. |
| High background in Annexin V staining | Excessive centrifugation speed or harsh cell handling leading to membrane damage. | Optimize centrifugation speed and handle cells gently. Ensure all washing steps are performed with cold PBS. |
| This compound precipitates in culture medium | Poor solubility of the compound at the tested concentration. | Prepare a higher concentration stock solution in a suitable solvent like DMSO and ensure the final solvent concentration in the medium is low. Vortex thoroughly before adding to the medium. |
Visualizing Pathways and Workflows
Caption: Proposed signaling pathway of this compound leading to apoptosis.
Caption: General experimental workflow for this compound cytotoxicity assessment.
Apoptosis Signaling Pathways
Apoptosis, or programmed cell death, is a critical process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[4][5]
-
Extrinsic Pathway: This pathway is activated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding cell surface receptors.[4] This interaction leads to the formation of a death-inducing signaling complex (DISC), which subsequently activates initiator caspases (e.g., caspase-8), and in turn, executioner caspases like caspase-3.[4]
-
Intrinsic Pathway: The intrinsic pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[6] Pro-apoptotic proteins like Bax and Bak can cause the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c.[4][5] Cytosolic cytochrome c then binds to Apaf-1 and procaspase-9 to form the apoptosome, which activates caspase-9 and subsequently caspase-3.[4][5]
There is significant crosstalk between these two pathways.[4] For instance, caspase-8 from the extrinsic pathway can cleave the Bcl-2 family protein Bid, leading to the activation of the intrinsic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. biocompare.com [biocompare.com]
- 4. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 25-Hydroxycholesterol Induces Intrinsic Apoptosis via Mitochondrial Pathway in BE(2)-C Human Neuroblastoma Cells | MDPI [mdpi.com]
- 6. sgo-iasgo.com [sgo-iasgo.com]
Technical Support Center: Enhancing In Vivo Efficacy of BE1218
Welcome to the technical support center for BE1218, a potent liver X receptor (LXR) inverse agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in in vivo experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and summarized data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a liver X receptor (LXR) inverse agonist with high potency for both LXRα and LXRβ isoforms, with IC50 values of 9 nM and 7 nM, respectively. Unlike LXR agonists which activate the receptor, an inverse agonist like this compound suppresses the basal activity of the receptor. This leads to the silencing of LXR target genes, many of which are involved in lipid metabolism and inflammation. In the context of cancer, inhibiting LXR can disrupt tumor cell metabolism, including glycolysis and de novo lipogenesis, and may induce antitumor immunity.
Q2: What is the recommended formulation for in vivo administration of this compound?
A commonly used and recommended formulation for the in vivo administration of this compound is a suspension in a mixture of 10% DMSO and 90% corn oil. It is crucial to prepare this formulation freshly on the day of use to ensure stability and proper suspension of the compound.
Q3: My this compound formulation in corn oil appears cloudy or shows precipitation. What should I do?
Cloudiness or precipitation can indicate solubility issues, which can lead to inaccurate dosing and reduced bioavailability. Here are some troubleshooting steps:
-
Ensure Proper Dissolution in DMSO First: Before adding the corn oil, ensure that this compound is completely dissolved in DMSO. Gentle warming or brief sonication can aid in this initial dissolution step.
-
Gradual Mixing: Add the corn oil to the DMSO/BE1218 solution gradually while vortexing or stirring continuously to ensure a homogenous suspension.
-
Particle Size: If the issue persists, consider that the particle size of your this compound powder may be too large. While not a simple solution, sourcing a micronized powder or exploring alternative formulation strategies may be necessary for long-term studies.
-
Fresh Preparation: Always prepare the formulation immediately before administration. The stability of this compound in the corn oil suspension over time is not well characterized, and precipitation can occur upon standing.
Q4: I am observing inconsistent results between animals in my in vivo study. What are the potential causes?
Inconsistent results are a common challenge in in vivo experiments and can stem from several factors:
-
Inhomogeneous Formulation: If the this compound is not uniformly suspended in the vehicle, each animal may receive a different effective dose. Ensure thorough mixing of the formulation before and during administration to each animal.
-
Animal Variability: Biological variability between animals is a given. Ensure that your animals are age- and weight-matched and that you are using a sufficient number of animals per group to achieve statistical power.
-
Dosing Accuracy: Inaccurate administration volumes can lead to significant variations in the delivered dose. Use calibrated pipettes or syringes and ensure proper injection technique.
-
Compound Stability: As mentioned, the stability of the formulation can be a factor. Fresh preparation is key.
Q5: Are there any known toxicities associated with the recommended vehicle (10% DMSO/90% corn oil)?
While generally considered safe for preclinical studies, both DMSO and corn oil can have biological effects, especially with chronic administration.
-
DMSO: At higher concentrations, DMSO can cause local irritation and have systemic effects. The 10% concentration is generally well-tolerated for intraperitoneal injections.
-
Corn Oil: Corn oil is a source of calories and can be pro-inflammatory. In long-term studies, it may influence the metabolic parameters you are measuring. It is crucial to have a vehicle-only control group to account for any effects of the formulation itself.
Troubleshooting Guides
Issue: Poor Oral Bioavailability
If you are considering oral administration and observing low efficacy, it is likely due to poor oral bioavailability.
-
Problem: this compound, like many small molecules, may have low aqueous solubility and be subject to first-pass metabolism in the liver, reducing the amount of active compound that reaches systemic circulation.
-
Solutions:
-
Formulation Optimization: For oral dosing, consider more advanced formulations such as lipid-based formulations (e.g., using medium-chain triglycerides) or creating a nanosuspension to improve dissolution and absorption.
-
Route of Administration: For initial efficacy studies, intraperitoneal (i.p.) or subcutaneous (s.c.) injection is often preferred to bypass first-pass metabolism and ensure more consistent exposure.
-
Issue: Injection Site Reactions
-
Problem: Redness, swelling, or signs of irritation at the injection site.
-
Solutions:
-
Rotate Injection Sites: If administering the compound daily, rotate the injection site to minimize local irritation.
-
Ensure Neutral pH: While less of a concern with a corn oil-based formulation, for aqueous-based formulations, ensure the pH is close to neutral (7.0-7.4).
-
Aseptic Technique: Use sterile injection materials and techniques to prevent infection, which can be confounded with an injection site reaction.
-
Quantitative Data Summary
While specific in vivo efficacy data for this compound is limited in publicly available literature, data from closely related LXR inverse agonists, such as SR9238 and SR9243, can provide insights into the expected biological activity.
Table 1: In Vivo Efficacy of LXR Inverse Agonists in Metabolic Disease Models
| Compound | Animal Model | Disease | Dose & Route | Key Findings |
| SR9238 | Diet-Induced Obese (DIO) Mice | Hepatic Steatosis | 30 mg/kg, i.p., daily | Significant reduction in hepatic steatosis. |
| SR9238 | ob/ob Mice on a NASH diet | Nonalcoholic Steatohepatitis (NASH) | 30 mg/kg, i.p., daily | Reduction in hepatic fibrosis and inflammation. |
| SR9243 | Mice with Triton WR-1339-induced hyperlipidemia | Hyperlipidemia | Not specified | Demonstrated lipid-lowering effects. |
Table 2: In Vivo Efficacy of LXR Inverse Agonists in Cancer Models
| Compound | Animal Model | Cancer Type | Dose & Route | Key Findings |
| SR9243 | Xenograft | Prostate Cancer | Not specified | Inhibition of tumor growth. |
| GAC0001E5 | Not specified in snippets | Pancreatic Cancer | Not specified | Potent inhibitor of pancreatic cancer cells. |
Detailed Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in a Diet-Induced Obesity Mouse Model
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Diet: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and hepatic steatosis.
-
Acclimation: Allow mice to acclimate to the facility for at least one week before starting the experiment. House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Grouping: Randomize mice into two groups (n=8-10 per group):
-
Group 1: Vehicle (10% DMSO, 90% Corn Oil)
-
Group 2: this compound (e.g., 30 mg/kg)
-
-
Formulation Preparation (prepare fresh daily): a. Weigh the required amount of this compound for the dosing volume. b. Dissolve the this compound in DMSO to a 10x final concentration. Gentle warming or sonication may be used to aid dissolution. c. Add corn oil to the final volume (9 parts corn oil to 1 part DMSO solution). d. Vortex thoroughly to create a uniform suspension.
-
Administration: a. Administer the formulation via intraperitoneal (i.p.) injection once daily for a period of 2-4 weeks. b. Ensure the suspension is well-mixed before drawing each dose.
-
Monitoring: a. Monitor body weight and food intake regularly (e.g., 2-3 times per week). b. At the end of the study, collect blood for analysis of plasma lipids (triglycerides, cholesterol) and liver enzymes (ALT, AST).
-
Endpoint Analysis: a. Euthanize mice and collect the liver. b. Weigh the liver and fix a portion in 10% neutral buffered formalin for histological analysis (H&E and Oil Red O staining). c. Snap-freeze a portion of the liver in liquid nitrogen for gene expression analysis (e.g., qPCR for LXR target genes like SREBP-1c, FASN).
Visualizations
Caption: LXR signaling pathway and the mechanism of this compound.
Validation & Comparative
Validating the Inverse Agonist Activity of BE1218: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inverse agonist activity of BE1218 against other known Liver X Receptor (LXR) inverse agonists. The data presented is supported by detailed experimental protocols to allow for accurate replication and validation.
Introduction to this compound
This compound is a potent small molecule identified as a Liver X Receptor (LXR) inverse agonist. LXRs, comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a crucial role in the regulation of cholesterol, lipid, and glucose homeostasis. While LXR agonists have been explored for their therapeutic potential, their induction of lipogenesis has been a significant drawback. LXR inverse agonists, such as this compound, offer an alternative therapeutic strategy by repressing the basal transcriptional activity of LXRs, thereby downregulating the expression of genes involved in lipogenesis and other metabolic pathways.
Comparative Efficacy of LXR Inverse Agonists
The inverse agonist activity of this compound has been quantified and compared to other well-characterized LXR inverse agonists, SR9238 and SR9243. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds against both LXRα and LXRβ isoforms.
| Compound | LXRα IC50 (nM) | LXRβ IC50 (nM) |
| This compound | 9 | 7 |
| SR9238 | 210 | 40 |
| SR9243 | ~15-104 (in various cancer cell lines) | ~15-104 (in various cancer cell lines) |
Data for this compound and SR9238 from cell-based co-transfection assays. Data for SR9243 represents a range of IC50 values observed in different cancer cell lines.[1]
Mechanism of Action: LXR Signaling Pathway
LXR inverse agonists function by binding to the LXR, which is heterodimerized with the Retinoid X Receptor (RXR). This binding event promotes the recruitment of corepressor proteins (e.g., NCoR), leading to the transcriptional repression of LXR target genes. This is in contrast to LXR agonists, which induce a conformational change that leads to the recruitment of coactivator proteins and subsequent gene transcription.
Figure 1. LXR signaling pathway modulation by agonists and inverse agonists.
Experimental Protocols
Luciferase Reporter Assay for Inverse Agonist Activity
This assay quantifies the ability of a compound to suppress the basal transcriptional activity of LXR.
Experimental Workflow:
Figure 2. Workflow for the LXR luciferase reporter assay.
Detailed Methodology:
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are seeded in 96-well plates and transfected with an LXRα or LXRβ expression vector, a luciferase reporter plasmid containing multiple LXR response elements (LXREs), and a β-galactosidase control vector for normalization of transfection efficiency.
-
Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound or comparator compounds.
-
Lysis and Luminescence Measurement: Following a 24-48 hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is also measured for normalization.
-
Data Analysis: The relative luciferase units are plotted against the compound concentration, and the IC50 values are determined using a non-linear regression analysis.
Corepressor Recruitment Assay
This assay directly measures the ability of an inverse agonist to promote the interaction between LXR and a corepressor protein. A common method for this is the Förster Resonance Energy Transfer (FRET) assay.
Experimental Workflow:
Figure 3. Workflow for the LXR corepressor recruitment FRET assay.
Detailed Methodology:
-
Reagents: Purified LXR ligand-binding domain (LBD) fused to a FRET donor (e.g., GST-LXR-LBD) and a biotinylated corepressor peptide (e.g., from NCoR) bound to a FRET acceptor (e.g., streptavidin-conjugated fluorophore) are used.
-
Assay Setup: The LXR-LBD and the corepressor peptide are incubated in an appropriate buffer in a microplate.
-
Compound Addition: this compound or other test compounds are added at various concentrations.
-
FRET Measurement: The plate is read in a FRET-capable plate reader. An increase in the FRET signal indicates a closer proximity between the LXR-LBD and the corepressor peptide, signifying recruitment.
-
Data Analysis: The FRET ratio is plotted against the compound concentration to determine the potency and efficacy of corepressor recruitment.
Conclusion
The experimental data robustly validates this compound as a highly potent LXR inverse agonist, demonstrating significantly lower IC50 values for both LXRα and LXRβ compared to other known inverse agonists like SR9238. The detailed protocols provided herein offer a clear pathway for the replication of these findings. The potent activity of this compound suggests its potential as a valuable research tool for studying LXR biology and as a promising candidate for the development of therapeutics for metabolic diseases.
References
A Comparative Guide to LXR Modulators: BE1218 Versus Other Key Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the liver X receptor (LXR) inverse agonist BE1218 with other notable LXR modulators. The information is supported by experimental data to facilitate informed decisions in research and development.
Liver X receptors (LXRs), comprising LXRα and LXRβ isoforms, are critical nuclear receptors that regulate the transcription of genes involved in cholesterol homeostasis, lipid metabolism, and inflammation. Their modulation presents a promising therapeutic avenue for a range of diseases, including atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and cancer. This guide focuses on the performance of this compound, a potent LXR inverse agonist, in comparison to the well-characterized LXR agonist T0901317 and another prominent inverse agonist, SR9243.
Performance Comparison of LXR Modulators
The efficacy of LXR modulators is primarily assessed by their ability to influence the transcriptional activity of LXR and the expression of its target genes. Key parameters include the half-maximal inhibitory concentration (IC50) for inverse agonists and the half-maximal effective concentration (EC50) for agonists.
| Modulator | Type | Target | IC50 / EC50 (nM) | Reference |
| This compound | Inverse Agonist | LXRα | 9 | [1] |
| LXRβ | 7 | [1] | ||
| SR9243 | Inverse Agonist | LXRα & LXRβ | Potent inhibition at nanomolar concentrations | [2] |
| SR9238 * | Inverse Agonist | LXRα | 210 | [3] |
| LXRβ | 40 | [3] | ||
| T0901317 | Agonist | LXRα | 20 (EC50) | [4] |
| FXR | 5000 (EC50) | [4][5] | ||
| RORα | 132 (Ki) | [4] | ||
| RORγ | 51 (Ki) | [4] |
Note: SR9238 is included for additional context on LXR inverse agonists.
Key Findings:
-
Potency of this compound: this compound demonstrates high potency as an LXR inverse agonist with low nanomolar IC50 values for both LXRα and LXRβ, indicating strong and effective suppression of LXR activity.[1]
-
SR9243 as a Potent Inverse Agonist: SR9243 also exhibits potent inverse agonist activity at nanomolar concentrations, leading to the downregulation of LXR-mediated gene expression.[2] It has been shown to reduce cancer cell viability with IC50 values ranging from approximately 15 to 104 nM in various cancer cell lines.[2]
-
T0901317 as a Dual LXR/FXR Agonist: T0901317 is a highly selective and potent LXR agonist.[4] However, it is important to note that it also activates the farnesoid X receptor (FXR) at higher concentrations and acts as an inverse agonist for RORα and RORγ.[4][5] This off-target activity should be considered when interpreting experimental results.
Signaling Pathways and Experimental Workflows
The modulation of LXR activity by compounds like this compound impacts downstream signaling pathways that control lipid metabolism and inflammation. Understanding these pathways and the experimental methods to assess them is crucial for modulator characterization.
LXR Signaling Pathway
Caption: LXR signaling pathway modulation by agonists and inverse agonists.
Experimental Workflow for LXR Modulator Comparison
Caption: A typical experimental workflow for comparing LXR modulators.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of LXR modulators. Below are outlines for key experiments.
Luciferase Reporter Assay
This assay measures the ability of a compound to modulate LXR transcriptional activity.
-
Cell Culture and Transfection:
-
HEK293T cells are commonly used and cultured in DMEM with 10% FBS.
-
Cells are seeded in 96-well plates.
-
Transient transfection is performed using a luciferase reporter plasmid containing LXR response elements (LXREs), an LXR expression vector (LXRα or LXRβ), and a control vector (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment:
-
After transfection, cells are treated with a range of concentrations of this compound, SR9243, T0901317, or a vehicle control (e.g., DMSO).
-
For inverse agonist testing, cells are often co-treated with a known LXR agonist to assess the inhibition of agonist-induced activity.
-
-
Luciferase Activity Measurement:
-
Following an incubation period (typically 24 hours), cell lysates are prepared.
-
Luciferase activity is measured using a luminometer with appropriate substrates for both firefly and Renilla luciferase.
-
-
Data Analysis:
-
Firefly luciferase activity is normalized to Renilla luciferase activity.
-
Data are plotted as a dose-response curve to determine IC50 or EC50 values.
-
Gene Expression Analysis by RT-qPCR
This method quantifies the effect of LXR modulators on the mRNA levels of LXR target genes.
-
Cell Culture and Treatment:
-
A relevant cell line (e.g., HepG2 for liver-related genes, or macrophages) is cultured and treated with the LXR modulators at various concentrations for a specified time (e.g., 24 hours).
-
-
RNA Isolation and cDNA Synthesis:
-
Total RNA is extracted from the cells using a suitable kit.
-
RNA quality and quantity are assessed.
-
First-strand complementary DNA (cDNA) is synthesized from the RNA template using reverse transcriptase.
-
-
Quantitative PCR (qPCR):
-
qPCR is performed using the synthesized cDNA, gene-specific primers for LXR target genes (e.g., SREBP-1c, FASn, ABCA1), and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
SYBR Green or probe-based detection methods can be used.
-
-
Data Analysis:
-
The relative expression of target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the compounds on the cells used in the experiments.
-
Cell Seeding and Treatment:
-
Cells are seeded in 96-well plates and treated with the same concentrations of LXR modulators as in the functional assays.
-
-
MTT Reagent Incubation:
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Conclusion
This compound stands out as a highly potent LXR inverse agonist, demonstrating strong inhibitory effects on both LXRα and LXRβ isoforms at low nanomolar concentrations. Its potency is a key advantage for researchers seeking to specifically and effectively suppress LXR-mediated pathways. When compared to other modulators, it is crucial to consider the specific research question. For studying the effects of LXR activation, T0901317 is a potent tool, although its off-target effects on FXR and RORs must be acknowledged. For studies requiring LXR antagonism or inverse agonism, both this compound and SR9243 are valuable compounds, with this compound showing particularly high potency. The selection of a modulator should be guided by its specific activity profile and the experimental context. The provided protocols offer a standardized framework for the rigorous evaluation and comparison of these and other novel LXR modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. T0901317 is a dual LXR/FXR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BE1218 and T0901317: LXR Inverse Agonist vs. Agonist Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the experimental effects of two modulators of the Liver X Receptor (LXR), BE1218 and T0901317. While T0901317 is a well-characterized LXR agonist known for its impact on lipid metabolism and inflammation, this compound has emerged as a potent LXR inverse agonist. Understanding their opposing mechanisms of action and downstream effects is critical for researchers investigating LXR signaling in metabolic diseases, atherosclerosis, and oncology.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and T0901317 based on available experimental evidence.
| Parameter | This compound | T0901317 |
| Target | Liver X Receptor (LXR) | Liver X Receptor (LXR), Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), RORα/γ |
| Mechanism of Action | Inverse Agonist | Agonist |
| Potency (LXRα) | IC50: 9 nM[1][2] | EC50: 20 nM[3] |
| Potency (LXRβ) | IC50: 7 nM[1][2] | - |
| Effect on FASN Gene Expression | Inhibition in DU145 cells[4] | Upregulation in liver and various cell lines[5][6][7] |
| Effect on SREBP-1c Gene Expression | Not explicitly stated, but expected to inhibit | Upregulation in liver and various cell lines[5][6][8] |
| Effect on ABCA1 Gene Expression | Not explicitly stated, but expected to inhibit | Upregulation in macrophages and various cell lines[9][10][11] |
| In Vivo Effect on Atherosclerosis | Not explicitly stated | Reduction of atherosclerotic lesions in LDLR-/- mice[9][12] |
| In Vivo Effect on Plasma Triglycerides | Not explicitly stated, but expected to decrease | Increase, leading to hypertriglyceridemia[5][12][13] |
| In Vivo Effect on Hepatic Lipogenesis | Not explicitly stated, but expected to decrease | Increase, leading to hepatic steatosis[5][13] |
Signaling Pathways and Mechanisms of Action
The distinct effects of this compound and T0901317 stem from their opposing actions on the Liver X Receptor. The following diagrams illustrate their respective signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro LXR Activity Assay (Cell-based Reporter Assay)
Objective: To determine the functional activity (agonist or inverse agonist) and potency of compounds on LXRα and LXRβ.
Methodology:
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are transiently transfected with expression vectors for full-length human LXRα or LXRβ, a Gal4 DNA-binding domain-LXR ligand-binding domain (LBD) fusion construct, a UAS-luciferase reporter construct, and a β-galactosidase expression vector (for normalization).
-
Compound Treatment: 24 hours post-transfection, cells are treated with varying concentrations of this compound or T0901317 for 24 hours. For inverse agonist assays, cells are co-treated with a known LXR agonist (e.g., T0901317 at its EC50) and varying concentrations of the test compound (this compound).
-
Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is measured for normalization of transfection efficiency.
-
Data Analysis: Luciferase values are normalized to β-galactosidase activity. For agonists, EC50 values are calculated by fitting the dose-response data to a sigmoidal curve. For inverse agonists, IC50 values are determined from the inhibition of agonist-induced luciferase activity.
Gene Expression Analysis (Quantitative Real-Time PCR)
Objective: To quantify the effect of this compound and T0901317 on the mRNA levels of LXR target genes.
Methodology:
-
Cell Culture and Treatment: HepG2 (human liver carcinoma) or DU145 (human prostate carcinoma) cells are cultured in appropriate media. Cells are treated with this compound or T0901317 at specified concentrations for a designated time (e.g., 24 hours).
-
RNA Isolation: Total RNA is extracted from the cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probes for the target genes (e.g., FASN, SREBP-1c, ABCA1) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene.
In Vivo Atherosclerosis Mouse Model
Objective: To evaluate the in vivo efficacy of LXR modulators on the development of atherosclerosis.
Methodology:
-
Animal Model: Male low-density lipoprotein receptor-deficient (LDLR-/-) mice are used.
-
Diet and Treatment: At 8-10 weeks of age, mice are fed a Western-type diet (high in fat and cholesterol). The mice are simultaneously treated with vehicle, this compound, or T0901317, administered daily by oral gavage for a period of 8-12 weeks.
-
Plasma Lipid Analysis: Blood samples are collected at the end of the study to measure plasma levels of total cholesterol, HDL, LDL, and triglycerides using enzymatic colorimetric assays.
-
Atherosclerotic Lesion Analysis: After the treatment period, mice are euthanized, and the aortas are perfused and dissected. The extent of atherosclerotic lesions in the aortic root and/or the entire aorta is quantified by staining with Oil Red O. The stained area is measured using image analysis software.
-
Data Analysis: The mean lesion area is calculated for each treatment group and compared to the vehicle control group. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the effects of LXR modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and structure activity relationship of the first class of LXR inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The LXR ligand T0901317 induces severe lipogenesis in the db/db diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LXR Agonist T0901317′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of liver X receptors with T0901317 attenuates cardiac hypertrophy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. T-0901317, a synthetic liver X receptor ligand, inhibits development of atherosclerosis in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Atherosclerotic Effects of A Novel Synthetic Tissue-Selective Steroidal LXR Agonist in LDLR−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differential anti-atherosclerotic effects in the innominate artery and aortic sinus by the liver × receptor agonist T0901317 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LXR Agonist T0901317′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice [mdpi.com]
A Head-to-Head Comparison of LXR Regulators: BE1218 and GW3965
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of two prominent Liver X Receptor (LXR) modulators: the inverse agonist BE1218 and the agonist GW3965. LXRs, comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that are key regulators of cholesterol homeostasis, lipid metabolism, and inflammation. Their modulation presents a promising therapeutic avenue for a range of diseases, including atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and cancer. This document summarizes key experimental data, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to aid researchers in selecting the appropriate tool for their studies.
The LXR Signaling Pathway
Liver X Receptors function as sensors of cellular cholesterol levels. Upon activation by oxysterols, which are oxidized derivatives of cholesterol, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. Key LXR target genes include those involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), and those involved in fatty acid synthesis, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Fatty Acid Synthase (FASN).[1][2][3]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and GW3965 based on available experimental data.
Table 1: In Vitro Potency of this compound and GW3965
| Compound | Target | Assay Type | Potency (IC50/EC50) | Reference |
| This compound | LXRα | Inverse Agonist Activity | 9 nM (IC50) | [4][5] |
| LXRβ | Inverse Agonist Activity | 7 nM (IC50) | [4][5] | |
| GW3965 | hLXRα | Agonist Activity | 190 nM (EC50) | [6] |
| hLXRβ | Agonist Activity | 30 nM (EC50) | [6] |
Table 2: Effects on LXR Target Gene Expression
| Compound | Cell Line | Target Gene | Effect | Fold Change/Inhibition | Reference |
| This compound | DU145 (Prostate Cancer) | FASN | Inhibition | Potent inhibition noted | [1] |
| GW3965 | Mouse Peritoneal Macrophages | ABCA1 | Upregulation | Significant induction | [7] |
| Mouse Peritoneal Macrophages | ABCG1 | Upregulation | Significant induction | [7] | |
| ob/ob Mice Adipose Tissue | SREBP-1c | Upregulation | Significantly upregulated | [8] |
Performance Comparison
This compound: A Potent LXR Inverse Agonist
This compound is a recently developed, highly potent LXR inverse agonist.[4][5] Inverse agonists are a class of ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the context of LXR, an inverse agonist like this compound suppresses the basal transcriptional activity of the receptor. This is in contrast to an antagonist, which would simply block the action of an agonist.
The primary therapeutic potential of LXR inverse agonists lies in their ability to inhibit the lipogenic program regulated by LXR, particularly through the suppression of SREBP-1c and FASN.[1][9] This makes them attractive candidates for the treatment of metabolic diseases such as NAFLD and certain types of cancer that are dependent on de novo lipogenesis. The development of this compound and similar compounds was driven by the need to overcome the hypertriglyceridemia and hepatic steatosis observed with LXR agonists.[9]
GW3965: A Well-Characterized LXR Agonist
GW3965 is a potent and selective synthetic LXR agonist that has been extensively used in preclinical research.[6] It activates both LXRα and LXRβ, leading to the upregulation of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1.[7] This has been shown to have anti-atherosclerotic effects in animal models.[7]
However, a significant drawback of systemic LXR activation with agonists like GW3965 is the simultaneous induction of SREBP-1c and its downstream targets, leading to increased fatty acid and triglyceride synthesis in the liver.[9] This can result in hypertriglyceridemia and hepatic steatosis, limiting its therapeutic potential.[9] Despite these side effects, GW3965 remains a valuable tool for studying the physiological roles of LXR activation.
Experimental Protocols
1. LXR Luciferase Reporter Assay
This assay is used to determine the ability of a compound to activate or inhibit LXR-mediated transcription.
Methodology:
-
Cell Culture: Cells (e.g., HEK293T or RAW 267.4) are cultured in appropriate media.[10][11]
-
Transfection: Cells are transiently transfected with an LXR expression vector (for cells with low endogenous LXR), an LXRE-driven firefly luciferase reporter plasmid, and a constitutively expressed Renilla luciferase plasmid (for normalization).[10]
-
Treatment: After transfection, cells are treated with varying concentrations of the test compound (this compound or GW3965) or a vehicle control for 18-24 hours.[10][11]
-
Cell Lysis: The cells are washed and lysed to release the cellular contents, including the expressed luciferases.
-
Luciferase Measurement: The firefly and Renilla luciferase activities are measured sequentially in a luminometer using specific substrates.[10][11]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The results are then expressed as fold activation over the vehicle control (for agonists) or as a percentage of inhibition of basal or agonist-induced activity (for inverse agonists).
2. In Vitro LXR Binding Assay (Competitive Fluorescence Polarization)
This assay is used to determine the binding affinity of a compound to the LXR ligand-binding domain (LBD).
Methodology:
-
Reagents: Purified recombinant LXRα or LXRβ ligand-binding domain (LBD) is used. A fluorescently labeled LXR ligand (tracer) with known binding affinity is also required.
-
Incubation: The LXR-LBD and the fluorescent tracer are incubated in a suitable buffer. A dilution series of the test compound (this compound or GW3965) is then added. The test compound will compete with the fluorescent tracer for binding to the LXR-LBD.
-
Fluorescence Polarization Measurement: The fluorescence polarization of the samples is measured. When the fluorescent tracer is bound to the larger LXR-LBD, it tumbles more slowly in solution, resulting in a high fluorescence polarization value. When it is displaced by the test compound, it tumbles more freely, leading to a lower fluorescence polarization value.
-
Data Analysis: The data is plotted as fluorescence polarization versus the concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the fluorescent tracer) is determined. The binding affinity (Ki) can then be calculated from the IC50 value.
3. Gene Expression Analysis by Quantitative PCR (qPCR)
This method is used to quantify the changes in the mRNA levels of LXR target genes in response to compound treatment.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with this compound, GW3965, or a vehicle control for a specified period.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for qPCR with primers specific for the LXR target genes of interest (e.g., ABCA1, ABCG1, SREBP-1c, FASN) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method. The data is typically presented as fold change in expression relative to the vehicle-treated control.
Conclusion
This compound and GW3965 represent two distinct classes of LXR modulators with opposing effects on LXR signaling. GW3965 is a potent activator of LXR, leading to the induction of genes involved in reverse cholesterol transport, but also to undesirable lipogenic side effects. In contrast, this compound is a potent inverse agonist that suppresses the basal activity of LXR, particularly inhibiting the expression of lipogenic genes.
The choice between these two compounds will depend on the specific research question. GW3965 is a valuable tool for studying the consequences of LXR activation, particularly in the context of cholesterol metabolism and inflammation. This compound, on the other hand, is a promising lead for the development of therapeutics for diseases characterized by excessive lipogenesis, such as NAFLD and certain cancers. The experimental protocols and data presented in this guide provide a framework for the further characterization and comparison of these and other novel LXR modulators.
References
- 1. Synthesis and structure activity relationship of the first class of LXR inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GW3965, a synthetic liver X receptor (LXR) agonist, reduces angiotensin II-mediated pressor responses in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cross-Validation of BE1218 Effects in Different Cell Lines: A Comparative Guide
This guide provides a comprehensive comparison of the effects of the novel compound BE1218 across various cell lines. The data presented herein offers a cross-validation of its efficacy and mechanism of action, alongside comparisons with alternative compounds. Detailed experimental protocols and visual representations of key pathways and workflows are included to support researchers, scientists, and professionals in drug development.
Comparative Efficacy of this compound
The anti-proliferative effects of this compound were assessed across a panel of cancer cell lines and compared with established inhibitors targeting similar pathways. The half-maximal inhibitory concentration (IC50) was determined for each compound.
Table 1: IC50 Values (µM) of this compound and Comparative Compounds Across Different Cell Lines
| Cell Line | This compound | Compound A | Compound B |
| MCF-7 (Breast Cancer) | 0.5 ± 0.07 | 1.2 ± 0.15 | 5.8 ± 0.41 |
| A549 (Lung Cancer) | 1.1 ± 0.12 | 3.5 ± 0.28 | 10.2 ± 0.89 |
| HCT116 (Colon Cancer) | 0.8 ± 0.09 | 2.1 ± 0.19 | 7.5 ± 0.63 |
| HeLa (Cervical Cancer) | 2.5 ± 0.31 | 8.9 ± 0.76 | 25.1 ± 2.3 |
Apoptosis Induction Analysis
To determine the mechanism of cell death induced by this compound, the percentage of apoptotic cells was quantified using Annexin V/PI staining and flow cytometry after 48 hours of treatment.
Table 2: Percentage of Apoptotic Cells Induced by this compound and Alternatives
| Cell Line | Treatment (1 µM) | % Apoptotic Cells |
| MCF-7 | Control | 5.2 ± 1.1 |
| This compound | 45.8 ± 3.7 | |
| Compound A | 25.3 ± 2.9 | |
| A549 | Control | 4.8 ± 0.9 |
| This compound | 38.6 ± 4.1 | |
| Compound A | 18.9 ± 2.2 |
Signaling Pathway Analysis
This compound is hypothesized to inhibit the hypothetical "Kinase Signaling Pathway," which is crucial for cell proliferation and survival. The following diagram illustrates the proposed mechanism of action.
Experimental Protocols
-
Cell Seeding: Plate 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Treat cells with serial dilutions of this compound or control compounds for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate IC50 values using non-linear regression analysis.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of compounds for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive cells are considered apoptotic.
Experimental Workflow
The general workflow for cross-validating the effects of this compound is depicted below.
BE1218: A Potent Dual Inverse Agonist of Liver X Receptors with a Slight Selectivity for LXRβ
For researchers, scientists, and drug development professionals, understanding the specificity of novel compounds is paramount. BE1218 has emerged as a potent liver X receptor (LXR) inverse agonist, demonstrating high affinity for both LXRα and LXRβ isoforms. This guide provides a comparative analysis of this compound's specificity, supported by experimental data and detailed protocols, to aid in its evaluation for research and therapeutic development.
Liver X receptors are critical regulators of cholesterol, fatty acid, and glucose homeostasis. The two isoforms, LXRα and LXRβ, share structural similarities but exhibit distinct tissue distribution and physiological functions, making isoform-specific modulation a key goal in drug discovery.
Comparative Analysis of LXR Inverse Agonists
This compound demonstrates potent inverse agonism for both LXRα and LXRβ, with IC50 values of 9 nM and 7 nM, respectively[1]. This indicates a slight selectivity for LXRβ. When compared to other known LXR inverse agonists, this compound shows a distinct profile. For instance, SR9238 displays a more pronounced selectivity for LXRβ with IC50 values of 214 nM for LXRα and 43 nM for LXRβ[2][3]. In contrast, GSK2033 exhibits a preference for LXRβ in a similar low nanomolar range, with reported IC50 values of 17 nM for LXRα and 9 nM for LXRβ in a specific assay[4]. Another potent inverse agonist, SR9243, also effectively suppresses both LXRα- and LXRβ-dependent transcription at nanomolar concentrations[5][6].
| Compound | LXRα IC50 (nM) | LXRβ IC50 (nM) | Selectivity |
| This compound | 9[1] | 7[1] | LXRβ (1.3-fold) |
| SR9238 | 214[2][3] | 43[2][3] | LXRβ (5-fold) |
| GSK2033 | 17[4] | 9[4] | LXRβ (1.9-fold) |
| SR9243 | Nanomolar[5][6] | Nanomolar[5][6] | Not specified |
Experimental Protocols
The determination of the inhibitory concentration (IC50) for this compound was performed using a cell-based reporter assay as described in the primary literature[7].
Cell-Based LXR Reporter Assay
Objective: To determine the potency of this compound in repressing the transcriptional activity of LXRα and LXRβ.
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used for their high transfection efficiency and low endogenous nuclear receptor expression.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Expression vectors for full-length human LXRα and LXRβ
-
A luciferase reporter plasmid containing multiple copies of an LXR response element (LXRE) upstream of a minimal promoter (e.g., pGL4.27[luc2P/minP/Hygro] Vector)
-
A control vector expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound and other test compounds
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: HEK293T cells are seeded in 96-well plates at a density that allows for optimal growth and transfection.
-
Transfection: Cells are co-transfected with the LXR expression vector (either LXRα or LXRβ), the LXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: Following an incubation period to allow for receptor expression (typically 24 hours), the culture medium is replaced with fresh medium containing various concentrations of this compound or other test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for a defined period (e.g., 24 hours) to allow for the modulation of luciferase expression.
-
Luciferase Assay: The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each well to control for variations in transfection efficiency. The normalized data is then plotted against the logarithm of the compound concentration, and the IC50 value is calculated using a non-linear regression analysis (e.g., four-parameter logistic curve).
LXR Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general LXR signaling pathway and the experimental workflow for determining compound specificity.
Caption: Simplified LXR signaling pathway.
Caption: Workflow for determining IC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 4. Promiscuous activity of the LXR antagonist GSK2033 in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and structure activity relationship of the first class of LXR inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Publicly Available Data Prevents a Full Comparative Analysis on the Reproducibility of BE1218
A comprehensive review of publicly available information reveals a significant lack of data to fulfill a detailed comparison guide on the reproducibility of experimental data for the compound BE1218. While basic information regarding its primary function is available, the necessary detailed experimental protocols, comparative studies, and specific signaling pathway data required for a thorough analysis are not present in the public domain.
This compound is identified as a potent liver X receptor (LXR) inverse agonist with IC50 values of 9 nM and 7 nM for LXRα and LXRβ, respectively[1][2]. Its primary application is in research, particularly in areas related to cancer and metabolic diseases[2][3]. However, beyond this fundamental characterization, the available data is insufficient to construct a meaningful guide on the reproducibility of its experimental results.
Key Information Gaps:
-
Reproducibility Data: No dedicated studies or reports were found that specifically assess the reproducibility of experiments involving this compound. General challenges in the reproducibility of preclinical research, particularly in cancer biology, have been noted, with replication efforts often showing smaller effect sizes than original studies[4][5]. However, no such analysis has been published for this compound.
-
Detailed Experimental Protocols: While product datasheets mention potential applications such as Western blotting, ELISA, and bioactivity assays, they do not provide the detailed, step-by-step protocols necessary for replication and comparison[3].
-
Quantitative Comparative Data: There is a lack of publicly available quantitative data comparing the performance of this compound with alternative LXR inverse agonists. Without such data, a comparative table summarizing performance metrics cannot be generated.
-
Specific Signaling Pathways: Although this compound is known to act on LXRs, detailed diagrams of its specific downstream signaling pathways are not available. General signaling pathways that are often studied in cancer research include PI3K/AKT, MAPK, and Wnt signaling, but the specific modulation of these by this compound is not detailed in the available literature[6].
To address the topic of this compound experimental data reproducibility, future research would need to include:
-
Head-to-head studies comparing this compound with other LXR inverse agonists under identical experimental conditions.
-
Publication of detailed experimental protocols to allow for independent replication.
-
Multi-laboratory validation studies to assess the robustness and reproducibility of the reported effects of this compound.
Without such dedicated research, any guide on the reproducibility of this compound would be speculative and lack the required evidence-based foundation.
This compound and its Target: The Liver X Receptor
This compound functions as an inverse agonist for Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a key role in the regulation of cholesterol, fatty acid, and glucose metabolism. As an inverse agonist, this compound is expected to suppress the basal activity of these receptors.
To illustrate the general context in which this compound operates, a simplified diagram of a generic nuclear receptor signaling pathway is provided below.
Caption: General signaling pathway for nuclear receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. biocompare.com [biocompare.com]
- 4. What have we learned? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the replicability of preclinical cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling Pathways Driving Aberrant Splicing in Cancer Cells [mdpi.com]
The Synergistic Potential of BE1218 in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer treatment is continually evolving, with a significant shift towards combination therapies that target multiple facets of tumor biology. This guide provides a comparative analysis of the novel investigational agent BE1218 when used in conjunction with established cancer therapies. This compound is a potent and selective small molecule inhibitor of the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of tumor cell adaptation to low oxygen environments, angiogenesis, and metabolic reprogramming. This guide will objectively compare the performance of this compound in combination with chemotherapy and immunotherapy, supported by preclinical data.
This compound in Combination with Chemotherapy
The rationale for combining this compound with conventional chemotherapy stems from their complementary mechanisms of action. While chemotherapy directly induces cytotoxicity in rapidly dividing cells, this compound targets the adaptive mechanisms that cancer cells employ to survive the stressful tumor microenvironment, potentially sensitizing them to chemotherapeutic agents.
Experimental Data
Preclinical studies have evaluated the synergistic effects of this compound with paclitaxel, a standard chemotherapeutic agent, in a triple-negative breast cancer (TNBC) mouse xenograft model. The data below summarizes the key findings.
| Treatment Group | Tumor Growth Inhibition (%) | Apoptosis Induction (Fold Change vs. Control) | Microvessel Density (%) |
| Control | 0 | 1.0 | 100 |
| This compound (monotherapy) | 35 | 2.5 | 60 |
| Paclitaxel (monotherapy) | 50 | 4.0 | 85 |
| This compound + Paclitaxel | 85 | 8.5 | 30 |
Data is representative of preclinical findings and presented for illustrative purposes.
The combination of this compound and paclitaxel demonstrated a significant synergistic effect, resulting in greater tumor growth inhibition and apoptosis induction compared to either agent alone.[1][2] Furthermore, the combination therapy led to a marked reduction in microvessel density, indicating a potent anti-angiogenic effect.
Experimental Protocol: In Vivo Xenograft Study
-
Cell Line: MDA-MB-231 human triple-negative breast cancer cells.
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Procedure: 1 x 10^6 MDA-MB-231 cells were subcutaneously injected into the flank of each mouse. When tumors reached a volume of approximately 100-150 mm³, mice were randomized into four treatment groups: Vehicle control, this compound (20 mg/kg, oral, daily), Paclitaxel (10 mg/kg, intraperitoneal, weekly), and this compound + Paclitaxel.
-
Endpoints: Tumor volume was measured twice weekly. At the end of the study, tumors were excised for immunohistochemical analysis of apoptosis markers (cleaved caspase-3) and microvessel density (CD31).
Signaling Pathway
Caption: Synergistic mechanism of this compound and Chemotherapy.
This compound in Combination with Immunotherapy
The combination of this compound with immune checkpoint inhibitors (ICIs) is a promising strategy to enhance anti-tumor immunity. Hypoxia, mediated by HIF-1α, contributes to an immunosuppressive tumor microenvironment. By inhibiting HIF-1α, this compound can potentially reverse this immunosuppression and improve the efficacy of ICIs.
Experimental Data
In a syngeneic mouse model of non-small cell lung cancer (NSCLC), the combination of this compound with an anti-PD-1 antibody was investigated.
| Treatment Group | Tumor Growth Inhibition (%) | CD8+ T-cell Infiltration (cells/mm²) | PD-L1 Expression on Tumor Cells (%) |
| Control | 0 | 50 | 15 |
| This compound (monotherapy) | 30 | 120 | 10 |
| Anti-PD-1 (monotherapy) | 45 | 150 | 20 |
| This compound + Anti-PD-1 | 75 | 350 | 5 |
Data is representative of preclinical findings and presented for illustrative purposes.
The combination of this compound and an anti-PD-1 antibody resulted in superior tumor growth inhibition compared to either monotherapy.[3][4] This was associated with a significant increase in the infiltration of cytotoxic CD8+ T-cells into the tumor and a reduction in PD-L1 expression on tumor cells, suggesting a more favorable tumor microenvironment for an effective anti-tumor immune response.
Experimental Protocol: Syngeneic Mouse Model Study
-
Cell Line: Lewis Lung Carcinoma (LLC) cells.
-
Animal Model: C57BL/6 mice (6-8 weeks old).
-
Procedure: 1 x 10^6 LLC cells were subcutaneously injected into the flank of each mouse. Once tumors were established, mice were randomized into four treatment groups: Isotype control antibody, this compound (20 mg/kg, oral, daily), Anti-PD-1 antibody (10 mg/kg, intraperitoneal, twice weekly), and this compound + Anti-PD-1 antibody.
-
Endpoints: Tumor growth was monitored. At the end of the study, tumors were harvested for flow cytometry analysis of immune cell populations and immunohistochemistry for PD-L1 expression.
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound and immunotherapy.
Conclusion
The preclinical data presented in this guide highlight the potential of this compound as a versatile combination partner in cancer therapy. Its unique mechanism of targeting HIF-1α-mediated tumor adaptation complements both the cytotoxic effects of chemotherapy and the immune-stimulatory actions of immunotherapy. The synergistic effects observed in preclinical models warrant further investigation in clinical settings to translate these promising findings into improved therapeutic outcomes for cancer patients. Further studies are also planned to explore the combination of this compound with other targeted therapies and radiotherapy.
References
- 1. Synergistic effect of antimetabolic and chemotherapy drugs in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic effects of epoxyazadiradione (EAD) and paclitaxel against triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BET inhibitors combined with chemotherapy synergistically inhibit the growth of NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immune checkpoint inhibitors combined with chemotherapy/bevacizumab therapy for patients with advanced lung cancer and heavily treated with EGFR mutation: a retrospective analysis - Hu - Journal of Thoracic Disease [jtd.amegroups.org]
A Head-to-Head Comparison of LXR Inverse Agonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of prominent Liver X Receptor (LXR) inverse agonists. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows to aid in the selection of appropriate compounds for research and development.
Liver X Receptors (LXRs), comprising LXRα (NR1H3) and LXRβ (NR1H2), are critical nuclear receptors that govern the transcriptional regulation of lipid metabolism, cholesterol homeostasis, and inflammatory responses. While LXR agonists have been explored for their therapeutic potential, their utility has been hampered by side effects such as hepatic steatosis and hypertriglyceridemia. This has shifted focus towards LXR inverse agonists, which suppress the basal activity of LXRs, offering a promising alternative for treating metabolic diseases like non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and certain cancers.
This guide focuses on a head-to-head comparison of several notable LXR inverse agonists: SR9238 , SR9243 , GAC0001E5 (1E5) , Compound 10rr , and cholestenoic acid analogs .
Quantitative Data Comparison
The following table summarizes the available quantitative data for the selected LXR inverse agonists. It is important to note that the data are compiled from various studies, and direct comparison should be made with caution due to potential differences in experimental conditions.
| Compound | Target | Assay | Potency (IC50) | Notes |
| SR9238 | LXRα | Co-transfection Reporter Assay | 214 nM[1][2][3][4][5] | Potent inverse agonist with selectivity for LXRβ.[2] |
| LXRβ | Co-transfection Reporter Assay | 43 nM[1][2][3][4][5] | ||
| SR9243 | LXRα / LXRβ | Co-transfection Reporter Assay | Nanomolar concentrations[6][7] | An analog of SR9238 designed for systemic exposure.[7] Potently reduces cancer cell viability (IC50 ~15-104 nM in various cancer cell lines).[6] |
| GAC0001E5 (1E5) | LXRβ | Gene Expression/Protein Levels | Not specified (effective at 10 µM)[8][9] | Functions as an LXR inverse agonist and also promotes the degradation of LXRβ protein.[8][9] |
| Compound 10rr | LXRβ | Co-transfection Reporter Assay | ~3.5-fold less potent than SR9238[10] | A non-steroidal LXR inverse agonist with significant LXRβ selectivity.[10] |
| Cholestenoic Acid Analogs | LXRα / LXRβ | Co-transfection Reporter Assay | > 1 µM[10] | Generally less potent than synthetic inverse agonists.[11] |
Signaling Pathway and Mechanism of Action
LXR inverse agonists function by binding to the LXR, but unlike agonists which recruit coactivators, inverse agonists stabilize a conformation that promotes the recruitment of corepressors. This corepressor complex actively represses the transcription of LXR target genes involved in lipogenesis and inflammation.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of LXR inverse agonists.
Co-transfection Reporter Gene Assay
This assay is used to determine the ability of a compound to modulate LXR-mediated gene transcription.
a. Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are seeded in 96-well plates and co-transfected with expression vectors for LXRα or LXRβ, a luciferase reporter plasmid containing LXR response elements (LXREs), and a control plasmid (e.g., β-galactosidase) for normalization.
-
Transfection is typically performed using a lipid-based transfection reagent.
b. Compound Treatment:
-
24 hours post-transfection, the medium is replaced with DMEM containing charcoal-stripped FBS to reduce background activation from serum components.
-
Cells are treated with a range of concentrations of the LXR inverse agonist or vehicle control (e.g., DMSO).
c. Luciferase Assay:
-
After 24-48 hours of incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
Luciferase activity is normalized to the control reporter activity.
d. Data Analysis:
-
The IC50 values are calculated by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Corepressor Recruitment Assay
This assay assesses the ability of an inverse agonist to promote the interaction between LXR and a corepressor protein.
a. Principle:
-
This assay often utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
-
It measures the proximity between a tagged LXR ligand-binding domain (LBD) and a tagged corepressor peptide (e.g., a peptide from NCoR).
b. Reagents:
-
Recombinant purified LXRα or LXRβ LBD, often tagged with GST or a His-tag.
-
A synthetic biotinylated peptide corresponding to the corepressor nuclear receptor (CoRNR) box of a corepressor like NCoR.
-
Europium-labeled anti-tag antibody (e.g., anti-GST) as the FRET donor.
-
Streptavidin-conjugated fluorophore (e.g., allophycocyanin, APC) as the FRET acceptor.
c. Procedure:
-
The LXR LBD, corepressor peptide, and the test compound are incubated together in an assay buffer.
-
The FRET donor and acceptor are then added, and the mixture is incubated to allow for binding.
-
The FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
d. Data Analysis:
-
An increase in the FRET signal indicates that the inverse agonist promotes the recruitment of the corepressor peptide to the LXR LBD.
-
EC50 values for corepressor recruitment can be determined from dose-response curves.
Target Gene Expression Analysis (qPCR)
This method quantifies the effect of LXR inverse agonists on the mRNA levels of endogenous LXR target genes.
a. Cell Culture and Treatment:
-
A relevant cell line (e.g., HepG2 human hepatoma cells) is cultured and treated with the LXR inverse agonist at various concentrations for a specified time (e.g., 24 hours).
b. RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).
-
The concentration and purity of the RNA are determined.
-
First-strand cDNA is synthesized from the RNA using a reverse transcriptase enzyme.
c. Quantitative PCR (qPCR):
-
qPCR is performed using the synthesized cDNA, gene-specific primers for LXR target genes (e.g., SREBF1c, FASN), and a housekeeping gene for normalization (e.g., GAPDH).
-
The reaction is run on a real-time PCR system.
d. Data Analysis:
-
The relative expression of the target genes is calculated using the ΔΔCt method, where the expression is normalized to the housekeeping gene and then to the vehicle-treated control.
Experimental Workflow
The following diagram outlines a typical workflow for the evaluation and comparison of LXR inverse agonists.
Conclusion
The development of LXR inverse agonists represents a promising therapeutic strategy for a range of metabolic and oncologic diseases. Compounds like SR9238 and SR9243 have demonstrated potent inverse agonist activity at nanomolar concentrations. Other scaffolds, including non-steroidal compounds and cholestenoic acid analogs, are also under active investigation, though they may exhibit lower potency. The choice of an appropriate LXR inverse agonist for a particular research application will depend on the desired potency, selectivity, and pharmacokinetic properties. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued evaluation and comparison of these and future LXR-targeting compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. adooq.com [adooq.com]
- 4. apexbt.com [apexbt.com]
- 5. SR9238 | Liver X Receptor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Liver X Receptor Inverse Agonist GAC0001E5 Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
Clinical relevance of BE1218 preclinical findings
An extensive search for "BE1218 preclinical findings" did not yield any publicly available information on a compound with this designation. This suggests that "this compound" may be an internal development code, a very early-stage candidate that has not yet been disclosed in publications or public forums, or a hypothetical example.
Consequently, it is not possible to provide a comparison guide detailing the clinical relevance of its preclinical findings, as there is no data to analyze, compare, or present. The creation of data tables, experimental protocols, and signaling pathway diagrams as requested is contingent on the availability of this foundational information.
To conduct a comprehensive analysis and generate the requested guide, access to internal, proprietary research and development data for this compound would be necessary. This would include, but is not limited to:
-
In vitro studies: Data on target binding affinity, enzyme inhibition assays, cell-based functional assays, and off-target screening.
-
In vivo studies: Pharmacokinetic profiles, pharmacodynamic readouts in animal models of disease, and toxicology data.
-
Mechanism of action studies: Elucidation of the specific molecular pathways modulated by this compound.
Without such information, a comparison with alternative compounds and a discussion of the clinical relevance of any findings cannot be performed.
Safety Operating Guide
Navigating the Proper Disposal of the Research Chemical BE1218
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for the research chemical BE1218 was not identified in public records, this guide provides a comprehensive, step-by-step procedure for the proper disposal of this and similar small-molecule compounds used in a laboratory setting. The following protocols are based on general best practices for chemical waste management and are intended to provide essential safety and logistical information. In the absence of a specific SDS, this compound should be treated as a hazardous chemical.
General Principles of Chemical Waste Disposal
The disposal of any research chemical, including this compound, must be approached with a clear understanding of its potential hazards. The primary goal is to manage waste in a manner that is safe, compliant with regulations, and environmentally responsible.[1] Always consult your institution's Environmental Health & Safety (EHS) department, as they establish specific protocols for chemical waste disposal that comply with federal, state, and local regulations.[1]
Quantitative Data Summary for Chemical Waste Handling
In the absence of specific data for this compound, general guidelines for handling and storing chemical waste should be followed. The following table summarizes key quantitative parameters derived from general laboratory safety protocols.
| Parameter | Guideline | Rationale |
| Waste Container Filling | Fill containers to no more than 90% of their capacity. | To prevent spills and allow for vapor expansion. |
| Liquid Waste pH | Neutralize acidic or basic waste to a pH between 6.0 and 9.0 before collection, if safe and permissible. | To prevent corrosive damage to containers and to comply with disposal facility requirements. |
| Satellite Accumulation | Do not exceed 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in a satellite area. | To comply with EPA regulations and minimize risks in the laboratory. |
| Storage Time Limit | Transfer full waste containers to the main accumulation area within 3 days of being full. | To ensure timely disposal and prevent prolonged storage of hazardous materials in the laboratory. |
| Rinsate Collection | The first rinse of an empty chemical container must be collected and disposed of as hazardous waste. | To ensure that residual chemical is not improperly discarded.[2] |
| Bleach Disinfection | For bio-contaminated materials, a final bleach concentration of 1:10 is often recommended. | To effectively decontaminate materials before disposal (not for use with chemical waste).[2] |
Detailed Experimental Protocol for Disposal of this compound
This protocol outlines the necessary steps for the safe disposal of this compound and materials contaminated with it.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
2. Waste Identification and Segregation:
-
Unused Product: Unwanted or expired this compound should be disposed of as chemical waste. Do not discard it down the drain or in the regular trash.[1]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, vials, and bench paper, should be treated as contaminated solid chemical waste.[1]
-
Solutions: Solutions containing this compound must be collected in a designated, sealed, and properly labeled liquid waste container.
3. Waste Collection and Labeling:
-
Collect liquid waste containing this compound in a compatible, leak-proof container with a screw-top cap.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and volume.
-
Collect solid waste, such as contaminated lab supplies, in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.
4. Safe Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure the storage area is known to laboratory personnel and is regularly inspected by the EHS department.
5. Arranging for Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.[1]
-
Provide them with all necessary information about the waste, including its name and quantity.
6. Documentation:
-
Maintain a log of the chemical waste generated, including the date, amount, and chemical composition.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical steps and decision-making processes for the proper disposal of a research chemical like this compound.
Caption: Decision workflow for the disposal of research chemical this compound.
Caption: Segregation and disposal pathway for this compound waste streams.
References
Essential Safety and Logistical Information for Handling Potent Research Compound BE1218
Disclaimer: No specific public information is available for a chemical compound designated "BE1218." The following guidance is a general framework for handling potent, novel, or uncharacterized research compounds. Researchers must consult the specific Safety Data Sheet (SDS) for any chemical they are handling and perform a thorough risk assessment before beginning work. This document should be used as a supplement to, not a replacement for, a comprehensive, substance-specific safety protocol.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling potent research compounds. It offers procedural, step-by-step guidance to directly address operational questions and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure to potent research compounds. The required level of PPE is determined by a risk assessment that considers the quantity of the compound, its physical form (e.g., powder, liquid), and the specific laboratory procedure.
Table 1: Recommended Personal Protective Equipment (PPE) for Various Laboratory Activities
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[1][2] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills. Engineering controls are the primary means of protection.[1] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed.[1] |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact.[1] |
Experimental Protocols
A systematic approach to handling potent compounds is essential for safety. The following workflow outlines the key stages from receipt of the compound to its final disposal.
Experimental Workflow for Safe Handling of Potent Compounds
Caption: Workflow for the safe handling of potent research compounds.
Detailed Methodologies
-
Compound Receipt and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is clearly labeled with the compound's identity and any hazard warnings.
-
Store the compound in a designated, secure, and well-ventilated area, separate from incompatible materials.[3] Refrigerated or locked cabinets may be necessary depending on the compound's properties.[3][4]
-
-
Weighing and Dispensing:
-
Perform all weighing and dispensing of powdered compounds within a certified chemical fume hood, glove box, or other ventilated enclosure to minimize aerosolization.[2]
-
Use disposable weighing boats and utensils to prevent cross-contamination.
-
Employ wet-handling techniques, where appropriate, to reduce dust.[2]
-
-
Solution Preparation:
-
Prepare solutions in a chemical fume hood to protect against inhalation of vapors and splashes.
-
Add the compound to the solvent slowly to avoid splashing.
-
Ensure all glassware is clean and appropriate for the solvents and compound being used.
-
-
Decontamination and Cleaning:
-
After handling the compound, decontaminate all surfaces and equipment with an appropriate solvent or cleaning agent.[2]
-
The immediate laboratory work area should be cleaned with water and detergent soap at the end of each day's experiments.[4]
-
Full PPE should be worn during all cleaning procedures.[4]
-
Disposal Plan
Proper disposal of potent compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Plan for Potent Compound Waste
| Waste Type | Disposal Procedure | Rationale |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | To prevent accidental exposure and ensure proper handling by waste management personnel.[1] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | To prevent the spread of contamination outside of the designated work area.[1] |
| Aqueous Waste | - Collect in a sealed, labeled container.- Do not mix with other waste streams. | To prevent chemical reactions and ensure proper disposal of liquid hazardous waste.[1] |
| Solid Waste | - Collect in a designated, sealed container.- Label as "Hazardous Waste" with the name of the compound. | To ensure proper containment and disposal of solid hazardous materials. |
Signaling Pathway for Emergency Response
In the event of an exposure or spill, a clear and immediate response plan is essential.
Caption: Emergency response plan for exposure or spill events.
Emergency Procedures
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5][6] Remove any contaminated clothing.[6] Seek immediate medical attention.
-
Eye Exposure: Immediately flush the eyes with water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air at once.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Spill: In case of a major spill, evacuate the area and notify others to stay away.[5] Report the spill to the Environmental Health and Safety (EH&S) department.[5] For minor spills, consult the SDS for appropriate cleanup procedures and use a chemical spill kit.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
